molecular formula C5H4FIN2 B113054 2-Amino-5-fluoro-3-iodopyridine CAS No. 823218-51-5

2-Amino-5-fluoro-3-iodopyridine

Katalognummer: B113054
CAS-Nummer: 823218-51-5
Molekulargewicht: 238 g/mol
InChI-Schlüssel: WQSPIURCJCRCIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-fluoro-3-iodopyridine is a useful research compound. Its molecular formula is C5H4FIN2 and its molecular weight is 238 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-fluoro-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSPIURCJCRCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594024
Record name 5-Fluoro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823218-51-5
Record name 5-Fluoro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathway of 2-Amino-5-fluoro-3-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, detailing a proposed synthetic pathway for 2-Amino-5-fluoro-3-iodopyridine. The synthesis is presented as a two-stage process: the preparation of the precursor 2-Amino-5-fluoropyridine, followed by its regioselective iodination.

Stage 1: Synthesis of 2-Amino-5-fluoropyridine

A multi-step synthesis starting from 2-aminopyridine has been reported to yield 2-Amino-5-fluoropyridine. This process involves a sequence of standard organic transformations, including amino group protection, nitration, reduction, diazotization, and deprotection.

Experimental Protocol:

A synthesis route for 2-Amino-5-fluoropyridine starting from 2-aminopyridine involves several steps: amino acetylation, nitration, reduction of the nitro group, a Schiemann reaction for fluorination, and finally, hydrolysis of the acetyl group.[1]

  • Amino Acetylation: 2-aminopyridine is acetylated to protect the amino group. Optimal conditions reported are refluxing for 1 hour, resulting in a molar yield of 96.3%.[1]

  • Nitration: The acetylated compound undergoes nitration. This reaction is typically carried out at 45°C for 2 hours, with a reported yield of 41%.[1]

  • Reduction of Nitro Group: The nitro group is then reduced to an amino group. This is achieved by refluxing for 1 hour, yielding 90%.[1]

  • Diazotization and Schiemann Reaction: The resulting amino group is subjected to diazotization at -5 to 0°C for 2 hours (81.4% yield), followed by a Schiemann reaction at 130°C for 0.5 hours to introduce the fluorine atom.[1]

  • Hydrolysis of Acetyl Group: The final step is the hydrolysis of the acetyl protecting group, which is done by refluxing for 2.5 hours. The combined yield for the Schiemann reaction and hydrolysis is reported to be 51.6%.[1]

Quantitative Data Summary:
Reaction StepTemperature (°C)Time (h)Molar Yield (%)
Amino AcetylationReflux196.3
Nitration45241
Reduction of NitroReflux190
Diazotization-5 to 0281.4
Schiemann Reaction1300.5\multirow{2}{*}{51.6}
Hydrolysis of AcetylReflux2.5

Stage 2: Regioselective Iodination of 2-Amino-5-fluoropyridine

The introduction of an iodine atom at the 3-position of 2-Amino-5-fluoropyridine is proposed to be achieved via electrophilic aromatic substitution. The strong activating and ortho, para-directing effect of the 2-amino group is expected to direct the incoming electrophile to the 3-position, as the 5-position is already substituted with a fluoro group. N-Iodosuccinimide (NIS) is a suitable reagent for this transformation.

Experimental Protocol (Proposed):

This protocol is adapted from a general procedure for the iodination of aniline derivatives.[2]

  • Dissolve 2-Amino-5-fluoropyridine (1.0 mmol) in a suitable dry, distilled solvent such as benzene or dichloromethane (20 mL).

  • Add a catalytic amount of acetic acid (e.g., 0.05 mmol).

  • To this solution, add N-Iodosuccinimide (NIS) (1.0 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Pathway Visualization

The following diagram illustrates the proposed two-stage synthesis of this compound.

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 2-Amino-5-fluoropyridine cluster_stage2 Stage 2: Iodination 2-Aminopyridine 2-Aminopyridine N-acetyl-2-aminopyridine N-acetyl-2-aminopyridine 2-Aminopyridine->N-acetyl-2-aminopyridine Acetylation N-acetyl-2-amino-5-nitropyridine N-acetyl-2-amino-5-nitropyridine N-acetyl-2-aminopyridine->N-acetyl-2-amino-5-nitropyridine Nitration N-acetyl-2,5-diaminopyridine N-acetyl-2,5-diaminopyridine N-acetyl-2-amino-5-nitropyridine->N-acetyl-2,5-diaminopyridine Reduction 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine N-acetyl-2,5-diaminopyridine->2-Amino-5-fluoropyridine Schiemann Reaction & Hydrolysis This compound This compound 2-Amino-5-fluoropyridine->this compound Iodination (NIS)

Caption: Proposed synthesis pathway for this compound.

References

physical and chemical properties of 2-Amino-5-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoro-3-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an amino group, a fluorine atom, and an iodine atom on the pyridine ring, makes it a versatile building block for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for regioselective modifications, enabling the exploration of structure-activity relationships in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis and potential applications.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₅H₄FIN₂[1][2]
Molecular Weight 238.00 g/mol [2]
CAS Number 823218-51-5, 1321612-85-4[1][3]
Melting Point 76 °C[1]
Boiling Point 269 °C at 760 mmHg[2]
Appearance Solid[1]
Purity Typically ≥95%[3][4]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the amino, fluoro, and iodo substituents.

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The positions of these signals will be dictated by the nature and position of the substituents.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-I stretching vibrations, as well as aromatic C-H and C=C/C=N ring vibrations.[5]

Synthesis and Reactivity

Synthetic Approach

The key transformation would be the regioselective iodination at the 3-position of the pyridine ring. This can be achieved using an electrophilic iodinating agent. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the ortho (3-position) and para (5-position) positions. Since the 5-position is already occupied by a fluorine atom, the iodination is expected to occur selectively at the 3-position.

A potential experimental workflow is outlined below:

G Potential Synthetic Workflow for this compound Start 2-Amino-5-fluoropyridine Reagents Iodinating Agent (e.g., NIS, I₂/H₂O₂) Solvent (e.g., Acetonitrile, DMF) Start->Reagents Addition Reaction Electrophilic Iodination Reagents->Reaction Workup Aqueous Work-up Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: A conceptual workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

  • Amino Group: The primary amino group can act as a nucleophile and can be a site for acylation, alkylation, and diazotization reactions. It also strongly activates the pyridine ring towards electrophilic substitution.

  • Iodine Atom: The iodine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by electron-withdrawing groups or through the formation of a pyridinium salt. It is also a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.

  • Fluorine Atom: The fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution but influences the electronics of the pyridine ring through its strong inductive electron-withdrawing effect.

  • Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions.[6]

A logical relationship diagram illustrating the reactivity is provided below:

G Reactivity of this compound cluster_reactions Potential Reactions Molecule This compound Amino Amino Group (C2) Molecule->Amino Iodo Iodine Atom (C3) Molecule->Iodo Fluoro Fluorine Atom (C5) Molecule->Fluoro Ring Pyridine Ring Molecule->Ring Acylation Acylation/Alkylation Amino->Acylation Acts as nucleophile Diazotization Diazotization Amino->Diazotization CrossCoupling Cross-Coupling (Suzuki, etc.) Iodo->CrossCoupling Versatile handle NuSub Nucleophilic Substitution Iodo->NuSub Good leaving group ESub Electrophilic Substitution Ring->ESub Activated by -NH₂

Caption: Key reactive sites and potential transformations of the title compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. The following hazard and precautionary statements have been associated with this compound:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[7]

  • Precautionary Statements: P202 (Do not handle until all safety precautions have been read and understood), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P262 (Do not get in eyes, on skin, or on clothing), P264+P265 (Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7]

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in many biologically active molecules. Halogenated aminopyridines are key intermediates in the synthesis of a wide range of pharmaceuticals. The presence of the iodo group makes it particularly suitable for use in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the construction of complex molecular architectures. For instance, similar aminopyridine scaffolds are found in kinase inhibitors, which are a major class of anti-cancer drugs. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate. Therefore, this compound represents a valuable starting material for the synthesis of compound libraries for high-throughput screening and lead optimization in various therapeutic areas.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. This guide has summarized its core physical and chemical properties, providing a foundation for its use in research and development. While detailed experimental protocols and spectroscopic data are not widely available, the information presented here, derived from available data and knowledge of related compounds, offers a solid starting point for researchers and scientists. The trifunctional nature of this compound presents numerous opportunities for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science. As research in these areas continues, the demand for and understanding of such specialized chemical intermediates are expected to grow.

References

2-Amino-5-fluoro-3-iodopyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and properties of 2-Amino-5-fluoro-3-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery.

Molecular and Physicochemical Data

The key quantitative data for this compound are summarized in the table below, providing a concise reference for researchers.

PropertyValue
Molecular FormulaC5H4FIN2[1]
Molecular Weight238.0 g/mol [1][2]
CAS Number823218-51-5[1]
SMILESC1=C(C=NC(=C1I)N)F[1]

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below. The pyridine ring is substituted with an amino group at the 2-position, an iodine atom at the 3-position, and a fluorine atom at the 5-position.

This compound Molecular Structure of this compound N1 N C6 C N1->C6 C2 C C2->N1 N_amino N C2->N_amino C3 C C3->C2 I_iodo I C3->I_iodo C4 C C4->C3 H4 H C4->H4 C5 C C5->C4 F_fluoro F C5->F_fluoro C6->C5 H6 H C6->H6 H_amino1 H N_amino->H_amino1 H_amino2 H N_amino->H_amino2

Molecular structure of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound can be found in various chemical synthesis databases and publications. A general synthetic approach often involves the iodination and fluorination of a suitable aminopyridine precursor. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the final compound. For specific, validated protocols, researchers are advised to consult peer-reviewed scientific literature and established chemical synthesis suppliers.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 2-Amino-5-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data, synthesis, and potential applications of the heterocyclic building block, 2-Amino-5-fluoro-3-iodopyridine. This compound is of significant interest in medicinal chemistry and drug discovery as a versatile intermediate for the synthesis of complex molecules, including kinase inhibitors.

Spectroscopic Data: 1H NMR

The 1H NMR spectra of this compound have been reported in deuterated dimethyl sulfoxide (DMSO-d6) and deuterated chloroform (CDCl3), providing insights into the chemical environment of the protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the amino, fluoro, and iodo substituents.

Solvent Chemical Shift (δ) ppm Multiplicity Assignment
DMSO-d67.95-7.88mH-4, H-6
CDCl37.95-7.90mH-6
7.68-7.62mH-4
4.85sNH2

Table 1: 1H NMR Data for this compound.[1]

Spectroscopic Data: 13C NMR

As of the latest available data, the specific 13C NMR data for this compound is not publicly documented. The predicted spectrum would show five distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts significantly influenced by the attached functional groups. The carbon attached to the iodine would be expected at a lower field, while the carbon attached to the fluorine would show a characteristic coupling (1JC-F).

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the direct iodination of 2-amino-5-fluoropyridine.[1]

Materials:

  • 2-amino-5-fluoropyridine

  • Acetic acid (AcOH)

  • Water (H2O)

  • Concentrated sulfuric acid (H2SO4)

  • Periodic acid (H5IO6)

  • Iodine (I2)

  • Heptane

Procedure:

  • A solution of 2-amino-5-fluoropyridine is prepared in a mixture of acetic acid and water.

  • Concentrated sulfuric acid is added slowly and dropwise to the solution.

  • Periodic acid and iodine are subsequently added to the reaction mixture.

  • The mixture is stirred at an elevated temperature (e.g., 82 °C) overnight.

  • After the reaction is complete, the product is isolated, washed with heptane, and dried.

NMR Spectroscopic Analysis

The following is a general protocol for the acquisition of NMR spectra for pyridine derivatives, which would be applicable to this compound.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Transfer the solution to a standard 5 mm NMR tube.

1H NMR Acquisition Parameters (Example):

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

13C NMR Acquisition Parameters (Example):

  • Pulse Program: Proton-decoupled 13C experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of 13C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Applications and Signaling Pathway Visualization

Halogenated pyridines, such as this compound, are crucial building blocks in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in diseases like cancer. The diagram below illustrates a generic signaling pathway involving a receptor tyrosine kinase (RTK) that can be targeted by inhibitors synthesized using such building blocks.

G Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor Kinase Inhibitor (e.g., derived from This compound) Inhibitor->RTK Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates to nucleus GeneExpression Gene Expression (Cell Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Generic RTK signaling pathway targeted by kinase inhibitors.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a novel compound derived from this compound.

G Experimental Workflow: Synthesis and Characterization cluster_characterization Characterization Start Starting Material: This compound Reaction Chemical Synthesis (e.g., Suzuki Coupling) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Analysis (e.g., HPLC) Purification->Purity Final Pure Target Compound NMR->Final MS->Final Purity->Final

Caption: Workflow for synthesis and characterization of derivatives.

References

Mass Spectrometry Analysis of 2-Amino-5-fluoro-3-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Amino-5-fluoro-3-iodopyridine, a key intermediate in pharmaceutical synthesis. This document outlines potential ionization methods, predicted fragmentation patterns, and detailed experimental protocols to facilitate its characterization and quantification.

Introduction

This compound (C₅H₄FIN₂, Molecular Weight: 238.00 g/mol ) is a halogenated pyridine derivative of significant interest in medicinal chemistry. Accurate characterization of this compound and its metabolites is crucial for drug development and quality control. Mass spectrometry (MS) offers a powerful analytical tool for this purpose, providing sensitive and specific detection. This guide explores the expected behavior of this molecule under various mass spectrometric conditions.

Ionization Techniques

The choice of ionization technique is critical for the successful analysis of this compound. Both "soft" and "hard" ionization methods can be employed, depending on the analytical objective.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]⁺) with minimal fragmentation.[1] This is particularly useful for accurate mass measurement and for coupling with liquid chromatography (LC-MS) to analyze the compound in complex matrices. ESI can be operated in both positive and negative ion modes, though the basic amino group on the pyridine ring makes positive ion mode the preferred choice.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for LC-MS, particularly for less polar compounds than those typically analyzed by ESI.[2] It also tends to produce protonated molecules with minimal fragmentation.

  • Electron Ionization (EI): This hard ionization technique is commonly used with gas chromatography (GC-MS). EI bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation.[1] This fragmentation pattern serves as a "fingerprint" for structural elucidation and library matching.

Predicted Fragmentation Patterns

Due to the limited availability of published mass spectra for this compound, the following fragmentation pathways are predicted based on the known fragmentation of similar compounds, such as 2-Amino-3-iodopyridine, and general principles of mass spectrometry. The presence of amino, fluoro, and iodo substituents on the pyridine ring will influence the fragmentation pathways.

Under Electron Ionization (EI) , the molecular ion ([M]⁺˙ at m/z 238) is expected to undergo a series of fragmentation steps:

  • Loss of Iodine: The C-I bond is the weakest, making the loss of an iodine radical (I•, mass ≈ 127) a highly probable initial fragmentation step, leading to a fragment ion at m/z 111.

  • Loss of HCN: Pyridine rings commonly fragment via the loss of hydrogen cyanide (HCN, mass = 27). This can occur from the m/z 111 fragment to yield an ion at m/z 84.

  • Loss of HF: The presence of a fluorine atom allows for the potential loss of hydrogen fluoride (HF, mass = 20), although this is generally less favorable than the loss of iodine.

  • Amino Group Fragmentation: The amino group can undergo α-cleavage, though fragmentation of the ring itself is often more prominent in aromatic systems.

For Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 239), similar fragmentation patterns involving the loss of neutral molecules are expected:

  • Loss of HI: A likely fragmentation pathway would be the loss of hydrogen iodide (HI, mass ≈ 128) to produce an ion at m/z 111.

  • Loss of NH₃: Loss of ammonia (NH₃, mass = 17) from the protonated amino group is also a possible fragmentation route.

Quantitative Data

The following tables summarize the predicted quantitative data for the mass spectrometric analysis of this compound.

Table 1: Predicted Low-Energy ESI-MS Data (Positive Ion Mode)

m/z (Predicted)Proposed IonRelative Abundance (%)
239.95[M+H]⁺100
261.93[M+Na]⁺15

Table 2: Predicted High-Energy EI-MS Fragmentation Data

m/z (Predicted)Proposed FragmentRelative Abundance (%)Fragmentation Pathway
238[C₅H₄FIN₂]⁺˙40Molecular Ion
111[C₅H₄FN₂]⁺100[M - I]⁺
84[C₄H₂F]⁺60[M - I - HCN]⁺
66[C₄H₄]⁺˙30Further fragmentation

Experimental Protocols

The following are generalized protocols for the analysis of this compound. Optimization will be required for specific instrumentation and applications.

LC-MS/MS Analysis
  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of 1 µg/mL.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • MS Scan Range: m/z 50-300.

    • MS/MS: Isolate the precursor ion at m/z 239 and apply a collision energy of 10-30 eV to observe fragmentation.

GC-MS Analysis
  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 10 µg/mL.

  • Gas Chromatography:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (splitless).

  • Mass Spectrometry (EI Mode):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • MS Scan Range: m/z 40-350.

Visualizations

The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_ms Mass Spectrometry cluster_data Data Analysis sample Sample dissolution Dissolution in appropriate solvent sample->dissolution lc_gc LC or GC dissolution->lc_gc ionization Ionization (ESI, APCI, or EI) lc_gc->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector data_processing Data Processing (Mass Spectrum) detector->data_processing

Caption: General workflow for the mass spectrometry analysis of a small molecule.

fragmentation_pathway cluster_info Predicted EI Fragmentation M [M]⁺˙ m/z = 238 This compound frag1 [M - I]⁺ m/z = 111 M->frag1 - I• frag2 [M - I - HCN]⁺ m/z = 84 frag1->frag2 - HCN info This diagram shows a plausible fragmentation pathway. The relative intensities of fragments will depend on the instrument conditions.

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

References

2-Amino-5-fluoro-3-iodopyridine solubility characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility characteristics of 2-Amino-5-fluoro-3-iodopyridine is crucial for its application in research and development, particularly in the fields of medicinal chemistry and materials science. Solubility fundamentally influences a compound's utility, affecting everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. This technical guide provides a framework for understanding and determining the solubility of this compound, offering detailed experimental protocols and workflows relevant to drug discovery and development professionals.

While specific, publicly available quantitative solubility data for this compound is not readily found, this guide outlines the industry-standard methodologies for its determination.

Data Presentation: Solubility Profile

The solubility of a compound is typically measured in various solvents relevant to its intended application. For pharmaceutical research, this includes aqueous buffers at different pH values and organic solvents used in synthesis and analysis. The data should be presented in a clear and structured format. Below is a template table for recording experimentally determined solubility values.

Table 1: Solubility Data for this compound

Solvent/Medium Temperature (°C) Solubility (µg/mL) Solubility (µM) Method Used
PBS (pH 7.4) 25 Data not available Data not available e.g., Thermodynamic
Simulated Gastric Fluid 37 Data not available Data not available e.g., Thermodynamic
Acetonitrile (ACN) 25 Data not available Data not available e.g., Kinetic
Dimethyl Sulfoxide (DMSO) 25 Data not available Data not available Visual Estimation

| Ethanol | 25 | Data not available | Data not available | e.g., Shake-Flask |

Experimental Protocols

Determining a compound's solubility can be approached through two primary methods: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research, with kinetic assays being more common in early discovery due to their high-throughput nature.[1][2]

Kinetic Solubility Assay Protocol

Kinetic solubility measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[1][3] This method is fast and requires minimal compound, making it ideal for high-throughput screening of new chemical entities.[4]

Objective: To rapidly determine the apparent solubility of a compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for analysis)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • UV-Vis microplate reader or Laser Nephelometer

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilution: If required, perform serial dilutions of the stock solution in DMSO.

  • Assay Plate Preparation: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer-containing wells. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

  • Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 1.5 to 2 hours).[3]

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done via:

    • Turbidimetry/Nephelometry: Measures the light scattering caused by insoluble particles.[3]

    • UV-Vis Spectroscopy: After filtering or centrifuging the plate to pellet the precipitate, the concentration of the compound remaining in the supernatant is measured and compared to a calibration curve.[3]

  • Data Analysis: The kinetic solubility is the concentration at which significant precipitation is first observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility is the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solution when excess solid material is present and has been allowed to reach equilibrium.[1][5] This "gold standard" method is more time and resource-intensive and is typically used in later stages of drug development.[1][4]

Objective: To determine the equilibrium solubility of the most stable crystalline form of a compound.

Materials:

  • Solid this compound (crystalline powder if available)

  • Aqueous buffer (e.g., PBS pH 7.4) or other solvent system

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., PBS). The excess solid ensures that equilibrium is reached with an undissolved phase.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1][6]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[5]

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a syringe filter.[5]

  • Quantification: Prepare a calibration curve using standard solutions of known concentrations. Analyze the filtered supernatant using a suitable analytical method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[3][5]

  • Data Analysis: The measured concentration from the supernatant is the thermodynamic solubility of the compound in that specific solvent at that temperature.

Visualizations

To clarify the relationships between the experimental steps, the following diagrams illustrate the logical workflows.

kinetic_solubility_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10-20 mM Stock in 100% DMSO C Add Stock to Buffer (Final DMSO ≤ 2%) A->C B Add Aqueous Buffer to 96-Well Plate B->C D Shake Plate (e.g., 2 hours) C->D E Measure Turbidity (Nephelometry) D->E F ORFilter/Centrifuge & Measure Supernatant (UV-Vis) D->F G Determine Apparent Solubility E->G F->G

Caption: Workflow for the Kinetic Solubility Assay.

thermodynamic_solubility_workflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid Compound to Solvent B Shake/Agitate at Constant Temperature (24-48 hours) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (e.g., 0.45 µm filter) C->D E Analyze Filtrate via HPLC-UV or LC-MS D->E F Calculate Concentration Against Standard Curve E->F G Determine Equilibrium Solubility F->G

Caption: Workflow for the Thermodynamic Solubility Assay.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-fluoro-3-iodopyridine from 2-aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-fluoro-3-iodopyridine, a key intermediate in pharmaceutical research and development. The document details the most plausible synthetic pathway, starting from 2-amino-5-fluoropyridine, and includes detailed experimental protocols, quantitative data, and visualizations to facilitate a thorough understanding of the process.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. Its trifunctional nature, possessing amino, fluoro, and iodo groups, allows for diverse chemical modifications and the introduction of this moiety into larger molecules. This guide focuses on a practical and efficient synthetic route to this compound, emphasizing reproducible experimental procedures and clear data presentation.

Synthetic Pathway

The most direct and efficient method for the synthesis of this compound involves the electrophilic iodination of commercially available 2-amino-5-fluoropyridine. This approach is favored due to the activating effect of the amino group, which directs the incoming electrophile to the ortho and para positions. As the para position (C5) is already substituted with a fluorine atom, the iodination selectively occurs at the C3 position.

A common and effective iodinating agent for this transformation is N-iodosuccinimide (NIS), often in the presence of an acid catalyst. The overall reaction scheme is presented below:

Synthetic Pathway 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine This compound This compound 2-Amino-5-fluoropyridine->this compound   N-Iodosuccinimide (NIS)      Acid Catalyst (e.g., Acetic Acid)      Solvent (e.g., Benzene, CH2Cl2)   

Caption: Synthetic route to this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from 2-amino-5-fluoropyridine.

Materials and Equipment
  • 2-amino-5-fluoropyridine

  • N-Iodosuccinimide (NIS)

  • Acetic acid (glacial)

  • Benzene (or Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Synthesis of this compound
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as benzene or dichloromethane.

  • Addition of Reagents: To the stirred solution, add N-iodosuccinimide (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). While some iodinations of similar substrates proceed at room temperature, gentle heating may be required to drive the reaction to completion. A study on the synthesis of 2-Amino-5-bromo-3-iodopyridine from 2-amino-5-bromopyridine utilized heating at 100°C for 1.5 hours, which may serve as a reference for optimization[1].

  • Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. To remove any unreacted iodine, wash the organic layer with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid. A high yield is anticipated for this type of reaction[2].

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2-Amino-5-fluoropyridine-
Reagents N-Iodosuccinimide, Acetic Acid[2]
Solvent Benzene or Dichloromethane[2]
Reaction Temperature Room Temperature to 100°C[1][2]
Reaction Time 1.5 - 72 hours (monitor by TLC)[1][2]
Yield High (exact yield to be determined experimentally)[2]
Purification Method Flash Column Chromatography[2]

Spectroscopic Data

Expected Spectroscopic Data for this compound:

Technique Expected Observations
¹H NMR Two aromatic protons will be observed as doublets or doublet of doublets, coupled to each other and to the fluorine atom. A broad singlet for the -NH₂ protons will also be present.
¹³C NMR Five distinct signals for the pyridine ring carbons are expected. The carbon attached to fluorine will show a large C-F coupling constant. The chemical shifts will be influenced by the amino, fluoro, and iodo substituents.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of C₅H₄FIN₂ (238.00 g/mol ) should be observed.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental Workflow A 1. Dissolve 2-amino-5-fluoropyridine in solvent B 2. Add N-Iodosuccinimide and Acetic Acid A->B C 3. Stir at Room Temperature (or heat if necessary) B->C D 4. Monitor reaction by TLC C->D E 5. Quench with NaHCO3 (aq) and wash with Na2S2O3 (aq) D->E Reaction Complete F 6. Separate organic layer and wash with brine E->F G 7. Dry over Na2SO4, filter, and concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize product (NMR, MS) H->I

Caption: Workflow for the synthesis of this compound.

Logical Relationships in Synthesis

The success of the synthesis is dependent on several key logical relationships between the reactants and reaction conditions.

Logical Relationships cluster_reactants Reactants cluster_conditions Conditions cluster_outcome Outcome A 2-Amino-5- fluoropyridine G 2-Amino-5-fluoro- 3-iodopyridine A->G Provides pyridine core B N-Iodosuccinimide (NIS) B->G Iodinating agent C Acid Catalyst C->G Activates NIS D Solvent H Yield & Purity D->H Influences solubility & reactivity E Temperature E->H Affects reaction rate F Reaction Time F->H Determines completion

References

A Technical Guide to the Synthesis and Characterization of Novel 2-Amino-5-fluoro-3-iodopyridine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Specifically, substituted 2-aminopyridines are known to exhibit a wide range of biological activities, including potent inhibition of protein kinases and antimicrobial effects. The unique electronic properties of the 2-aminopyridine motif allow it to act as a hinge-binding moiety in the ATP-binding pocket of many kinases, making it a valuable starting point for the design of novel therapeutics.

This technical guide focuses on a novel class of compounds: analogs of 2-Amino-5-fluoro-3-iodopyridine. This core scaffold is particularly attractive for several reasons:

  • The 2-amino group provides a key interaction point for binding to biological targets.

  • The 5-fluoro substituent can enhance binding affinity and improve metabolic stability.

  • The 3-iodo group serves as a versatile synthetic handle for introducing a wide range of chemical diversity through cross-coupling reactions.

This document provides a comprehensive overview of the synthesis of the core this compound scaffold, detailed protocols for the generation of novel analogs via Suzuki and Sonogashira coupling, and methodologies for their biological characterization as potential kinase inhibitors and antimicrobial agents.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold begins with the commercially available 2-amino-5-fluoropyridine. The key transformation is the regioselective iodination at the 3-position. While direct iodination of this specific substrate is not extensively documented, a robust protocol can be developed based on established methods for the iodination of activated pyridine rings, such as using N-iodosuccinimide (NIS).[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-5-fluoropyridine

  • N-iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion at room temperature under an inert atmosphere (e.g., Argon).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Generation of Novel Analogs via Cross-Coupling Reactions

The 3-iodo substituent on the core scaffold is ideally positioned for derivatization using palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.

G cluster_0 Synthesis of Core Scaffold cluster_1 Analog Synthesis 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine This compound This compound 2-Amino-5-fluoropyridine->this compound NIS, Acetonitrile Suzuki Analog Suzuki Analog This compound->Suzuki Analog Suzuki Coupling Pd Catalyst, Base Sonogashira Analog Sonogashira Analog This compound->Sonogashira Analog Sonogashira Coupling Pd/Cu Catalysts, Base Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Suzuki Analog Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Analog

Caption: Synthetic workflow for the generation of novel analogs.

Experimental Protocol: Suzuki Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of anhydrous THF and triethylamine, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).

  • Degas the mixture by bubbling Argon through it for 15 minutes.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Biological Characterization

In Vitro Kinase Inhibitory Activity

Given the prevalence of the 2-aminopyridine scaffold in known kinase inhibitors, a primary characterization step for these novel analogs is to assess their activity against a panel of protein kinases. A luminescence-based assay that quantifies ATP consumption is a common and high-throughput method.

Materials:

  • Kinase of interest and its corresponding substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (analogs) in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds or DMSO control.

  • Add the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate the plate at 30°C for 60 minutes.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following table presents hypothetical data for a series of novel analogs to illustrate the expected output from a kinase screening campaign.

Compound IDR Group (at C3)EGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)SRC IC₅₀ (nM)
Analog-S1 Phenyl1502500>10000
Analog-S2 4-Methoxyphenyl8518008500
Analog-S3 3-Pyridyl459504300
Analog-So1 Phenylethynyl254002100
Analog-So2 (4-Fluorophenyl)ethynyl122501500

Analogs of this class could potentially target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates a simplified EGFR signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Translocates Cell Proliferation Cell Proliferation Transcription->Cell Proliferation

Caption: Simplified EGFR signaling pathway.

Antimicrobial Activity

The 2-aminopyridine motif is also present in compounds with antimicrobial properties. Therefore, it is prudent to screen these novel analogs for antibacterial activity. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (analogs) in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial suspension to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following table presents hypothetical MIC data for a series of novel analogs.

Compound IDR Group (at C3)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Analog-S1 Phenyl64>128
Analog-S2 4-Methoxyphenyl32>128
Analog-S3 3-Pyridyl1664
Analog-So1 Phenylethynyl832
Analog-So2 (4-Fluorophenyl)ethynyl416

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, combined with the known biological relevance of the 2-aminopyridine core, makes it an attractive target for medicinal chemistry campaigns. The detailed synthetic and biological protocols provided in this guide offer a clear roadmap for the synthesis, derivatization, and initial characterization of this novel class of compounds. The illustrative data highlights the potential for these analogs to act as potent and selective kinase inhibitors or as antimicrobial agents, warranting further investigation and optimization.

References

A Guide to the Regioselective Synthesis of Trifunctional Pyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. The ability to precisely control the placement of multiple functional groups on the pyridine ring is crucial for fine-tuning the physicochemical and pharmacological properties of these molecules. This in-depth technical guide provides a comprehensive overview of key regioselective methods for the synthesis of trifunctional pyridines, tailored for researchers, scientists, and professionals in drug development.

This guide details established synthetic protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows through clear diagrams. The methodologies covered include classic named reactions for pyridine ring formation and modern techniques for the direct functionalization of the pyridine core.

I. De Novo Synthesis of the Pyridine Ring

Constructing the pyridine ring with the desired substitution pattern from acyclic precursors is a powerful and widely employed strategy. This section covers three seminal named reactions that offer regioselective access to trisubstituted pyridines.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a versatile two-step method for the preparation of 2,3,6-trisubstituted pyridines. The reaction commences with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. Subsequent thermal or acid-catalyzed cyclodehydration affords the pyridine product.[1][2] One of the significant advantages of this method is the high regioselectivity achieved. However, the original procedure often required high temperatures for the cyclodehydration step, a drawback that has been addressed in modern variations through the use of acid catalysis.[2]

The mechanism involves a Michael addition of the enamine to the ethynylketone, followed by isomerization and a 6π-electrocyclization, which upon dehydration yields the aromatic pyridine ring.

Bohlmann_Rahtz_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene + Ethynylketone (Michael Addition) Ethynylketone Ethynylketone Ethynylketone->Aminodiene Cyclic_Intermediate Cyclic Intermediate Aminodiene->Cyclic_Intermediate Heat or Acid (Cyclization) Pyridine 2,3,6-Trisubstituted Pyridine Cyclic_Intermediate->Pyridine - H₂O (Dehydration)

Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

EntryEnamineEthynylketoneConditionsYield (%)Reference
1Ethyl 3-aminocrotonate1-Phenyl-2-propyn-1-oneEtOH-AcOH (5:1), 120 °C, 5 min (microwave)86[3]
23-AminocrotononitrileBut-3-yn-2-oneToluene/AcOH, reflux75-85[2]
3(E)-Ethyl 3-amino-4-phenylbut-2-enoate4-(Trimethylsilyl)but-3-yn-2-oneEtOH, reflux82[2]
43-Aminocrotononitrile1-Phenyl-2-propyn-1-oneYb(OTf)₃, ClCH₂CH₂Cl, reflux91[4]

This protocol is adapted from a microwave-assisted, one-pot procedure.[3]

Materials:

  • 1-Phenyl-2-propyn-1-one

  • Ethyl 3-aminocrotonate

  • Ethanol (EtOH)

  • Acetic acid (AcOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a stock solution by dissolving 1-phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol) in a 5:1 mixture of EtOH and AcOH (12 mL).

  • The reaction can be performed in a microwave synthesizer or a continuous flow reactor. For a batch microwave reaction, a solution of 1-phenyl-2-propyn-1-one (40 mg, 0.31 mmol) and ethyl 3-aminocrotonate (52 mg, 0.40 mmol) in EtOH–AcOH (5:1) (3 mL) is irradiated for 5 minutes at 120 °C.

  • After cooling, the reaction mixture is quenched by adding it to a stirred solution of saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic extracts are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product, ethyl 2-methyl-6-phenylpyridine-3-carboxylate, can be purified by chromatography if necessary.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly reliable method for producing 2,4,6-trisubstituted pyridines.[5] The classical approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[6] This method is known for its mild reaction conditions and generally high yields.[5] One-pot variations, where the α,β-unsaturated carbonyl is formed in situ from an aldehyde and a ketone, have made this synthesis even more efficient.[1]

The mechanism initiates with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the aromatic pyridine ring.[1][5]

Krohnke_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Dicarbonyl 1,5-Dicarbonyl Intermediate Pyridinium_Salt->Dicarbonyl + α,β-Unsaturated Carbonyl (Michael Addition) Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Dicarbonyl Dihydropyridine Dihydropyridine Intermediate Dicarbonyl->Dihydropyridine + NH₄OAc (Cyclization) Pyridine 2,4,6-Trisubstituted Pyridine Dihydropyridine->Pyridine - H₂O (Aromatization)

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

EntryKetone/Pyridinium SaltAldehyde/Unsaturated CarbonylConditionsYield (%)Reference
1Acetophenone (2 equiv)Benzaldehyde (1 equiv)NH₄OAc, EtOH, reflux, 4-8 h70-90[7]
22-Acetylpyridine (2 equiv)4-MethoxybenzaldehydeNH₄OAc, solvent-free, 120-140 °C85[1]
3N-Phenacylpyridinium bromideChalconeNH₄OAc, AcOH, reflux>90[1]
42-Acetylthiophene, I₂, PyridineMichael acceptorStandard conditions60 (overall)[5]

This protocol is a one-pot modification of the Kröhnke synthesis.[1][7]

Materials:

  • Acetophenone

  • Benzaldehyde

  • Ammonium acetate

  • Ethanol

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetophenone (2 equivalents), benzaldehyde (1 equivalent), and an excess of ammonium acetate (5-10 equivalents).

  • Add ethanol as the solvent.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice water with stirring, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2,4,6-triphenylpyridine.

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic method for the synthesis of 2-pyridone derivatives, which can be further functionalized. The reaction typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base or ammonia source.[8][9] Recent advancements have focused on developing more environmentally friendly protocols, for instance, using water as a solvent and ammonium carbonate as both the nitrogen source and reaction promoter.[10][11]

The mechanism involves a Knoevenagel condensation between the 1,3-dicarbonyl compound and the active methylene of the cyano-compound, followed by intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring.

Guareschi_Thorpe_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Knoevenagel_adduct Knoevenagel Adduct Dicarbonyl->Knoevenagel_adduct + Cyano-compound (Knoevenagel Condensation) Cyano_compound Cyanoacetamide/ Cyanoacetic ester Cyano_compound->Knoevenagel_adduct Cyclic_intermediate Cyclic Intermediate Knoevenagel_adduct->Cyclic_intermediate Intramolecular Cyclization Pyridone Substituted 2-Pyridone Cyclic_intermediate->Pyridone Tautomerization Functionalization_Workflow Start Prefunctionalized Pyridine Building Block (e.g., 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine) Step1 Nucleophilic Substitution at C3 (e.g., with amines, alcohols, thiols) Start->Step1 Intermediate1 2,5-Disubstituted-3-functionalized Pyridine Step1->Intermediate1 Step2 Nucleophilic Substitution at C5 (e.g., Suzuki, Sonogashira coupling) Intermediate1->Step2 Intermediate2 2-Substituted-3,5-difunctionalized Pyridine Step2->Intermediate2 Step3 Nucleophilic Substitution at C2 (e.g., with various nucleophiles) Intermediate2->Step3 Product 2,3,5-Trifunctionalized Pyridine Step3->Product Cycloaddition_Pathway Reactants 2 x Alkyne + Nitrile + [M] catalyst Metallacyclopentadiene Metallacyclopentadiene Intermediate Reactants->Metallacyclopentadiene Oxidative Coupling Metallazacycloheptatriene Metallazacycloheptatriene Intermediate Metallacyclopentadiene->Metallazacycloheptatriene + Nitrile (Insertion) Product Substituted Pyridine Metallazacycloheptatriene->Product Reductive Elimination Catalyst_Regen [M] catalyst (regenerated) Product->Catalyst_Regen Catalyst_Regen->Reactants Re-enters cycle

References

An In-depth Technical Guide to Halogenation Methods for 2-Aminofluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the halogenation of 2-aminofluoropyridines, critical intermediates in the development of novel pharmaceuticals and agrochemicals. This document details synthetic protocols, discusses regioselectivity, and presents quantitative data for the chlorination, bromination, and iodination of various 2-aminofluoropyridine isomers.

Introduction to 2-Aminofluoropyridines

2-Aminofluoropyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The introduction of a halogen atom onto the pyridine ring of these molecules provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide focuses on the established methods for introducing chlorine, bromine, and iodine onto the 2-aminofluoropyridine scaffold.

Synthesis of 2-Aminofluoropyridine Precursors

The regioselective halogenation of 2-aminofluoropyridines is highly dependent on the position of the fluorine atom. Therefore, the synthesis of the specific 2-aminofluoropyridine isomer is a crucial first step.

Synthesis of 2-Amino-3-fluoropyridine

A common route to 2-amino-3-fluoropyridine involves a multi-step process starting from 2,3-difluoro-5-chloropyridine. This precursor undergoes an ammonification reaction with ammonia water, followed by a reduction reaction to yield the desired product. This method is advantageous due to its relatively few steps and high overall yield, making it suitable for large-scale preparation[1].

Synthesis of 2-Amino-4-fluoropyridine

2-Amino-4-fluoropyridine can be synthesized from the more readily available 2-amino-4-chloropyridine through a halogen exchange reaction. A typical procedure involves heating 2-amino-4-chloropyridine with sodium fluoride in a high-boiling solvent such as N,N-dimethylformamide (DMF)[2].

Synthesis of 2-Amino-5-fluoropyridine

A well-established, multi-step synthesis of 2-amino-5-fluoropyridine starts from 2-aminopyridine. The synthetic sequence involves N-acetylation to protect the amino group, followed by nitration, reduction of the nitro group to an amino group, a Schiemann reaction (diazotization followed by fluoro-dediazoniation), and finally, hydrolysis of the acetyl group to reveal the 2-amino functionality. This route offers a reliable, albeit lengthy, pathway to the desired product[3].

Synthesis of 2-Amino-6-fluoropyridine

The synthesis of 2-amino-6-fluoropyridine is typically achieved through nucleophilic aromatic substitution of 2,6-difluoropyridine with ammonia. The reaction is usually carried out in a sealed vessel at elevated temperatures[4].

Direct Halogenation using N-Halosuccinimides

Direct electrophilic halogenation using N-halosuccinimides (NCS, NBS, and NIS) is a widely employed method for the introduction of halogens onto activated aromatic rings, such as 2-aminopyridines. The amino group is a strong activating group and directs electrophilic substitution primarily to the positions ortho and para to it. The fluorine substituent, being an electron-withdrawing group, will also influence the regioselectivity of the reaction.

A general workflow for a direct halogenation reaction is depicted below.

experimental_workflow General Experimental Workflow for Direct Halogenation cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-aminofluoropyridine in an appropriate solvent reagent Add N-halosuccinimide (NCS, NBS, or NIS) start->reagent react Stir at specified temperature for a defined time reagent->react quench Quench the reaction react->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify

General Halogenation Workflow
Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a common reagent for the regioselective chlorination of electron-rich pyridines. The reaction of 2-amino-5-chloropyridine with NCS in a suitable solvent provides 2-amino-3,5-dichloropyridine[5]. The regioselectivity is guided by the activating effect of the amino group.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and widely used reagent for the bromination of aromatic and heterocyclic compounds. For 2-aminopyridines, the bromination typically occurs at the 5-position, which is para to the strongly activating amino group[6]. The reaction is often carried out in solvents like acetonitrile or chloroform.

Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide is an effective reagent for the iodination of activated aromatic systems. The reaction of 2-aminopyridine with iodine and an oxidizing agent like hydrogen peroxide in an aqueous medium is also a common method to produce 2-amino-5-iodopyridine[7].

Table 1: Summary of Direct Halogenation of 2-Aminopyridines with N-Halosuccinimides

Starting MaterialHalogenating AgentProductSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-4-methylpyridineNBS2-Amino-5-bromo-4-methylpyridineAcetonitrileRT295[6]
2-Amino-5-chloropyridineNCS2-Amino-3,5-dichloropyridineDMF/Methanol15553.1[5]
2-AminopyridineI₂ / H₂O₂2-Amino-5-iodopyridineWater80-903>83[7]

Halogenation via the Sandmeyer Reaction

The Sandmeyer reaction provides an alternative and powerful method for introducing halogens onto an aromatic ring, starting from a primary aromatic amine. This two-step process involves the diazotization of the amino group to form a diazonium salt, followed by the displacement of the diazonium group with a halide using a copper(I) salt catalyst. This method is particularly useful for introducing halogens at positions that are not easily accessible through direct electrophilic halogenation.

sandmeyer_pathway Sandmeyer Reaction Pathway for Halogenation cluster_diazotization Step 1: Diazotization cluster_displacement Step 2: Halogen Displacement start 2-Aminofluoropyridine reagents1 NaNO₂, HX (e.g., HCl, HBr) 0-5 °C start->reagents1 diazonium Fluoropyridine Diazonium Salt reagents2 CuX (X = Cl, Br, I) diazonium->reagents2 reagents1->diazonium product Halo-fluoropyridine reagents2->product

Sandmeyer Reaction Pathway
Experimental Protocol for Sandmeyer Chlorination

A general procedure for the Sandmeyer chlorination of an aminoheterocycle involves the initial formation of the diazonium salt at low temperatures (0-5 °C) using sodium nitrite and a strong acid like hydrochloric acid. Subsequently, a solution of copper(I) chloride is added to the diazonium salt solution to effect the substitution[8]. For 2-amino-3-fluoropyridine, this method can be employed to synthesize 2-chloro-3-fluoropyridine, a valuable building block.

Experimental Protocol for Sandmeyer Bromination

Similar to chlorination, the Sandmeyer bromination utilizes copper(I) bromide to displace the diazonium group. An efficient catalytic version of the Sandmeyer bromination using a mixture of Cu(I) and Cu(II) salts has been developed, which is highly effective for the preparation of various aryl bromides[9].

Experimental Protocol for Sandmeyer Iodination

The Sandmeyer-type iodination often does not require a copper catalyst and can be achieved by treating the diazonium salt with a solution of potassium iodide[10]. A non-aqueous method using isopentyl nitrite, cuprous iodide, an alkali metal iodide, and iodine in a solvent like ethylene glycol dimethyl ether has also been reported for the iodination of aminopurines, which could be adapted for aminopyridines[11].

Table 2: Halogenation of Aminopyridines via Sandmeyer Reaction

Starting MaterialReagentsProductYield (%)Reference
2-Amino-3-carbonitriles1. Isoamyl nitrite 2. CuCl₂2-Chloro-3-carbonitriles10-69
Arenediazonium salts1. NaNO₂ 2. CuBr/CuBr₂ (cat.), KBrAryl bromides>95[9]
2-Aminopurine1. Isopentyl nitrite 2. CuI, CsI, I₂2-Iodopurine85[11]

Regioselectivity in Halogenation

The regiochemical outcome of the halogenation of 2-aminofluoropyridines is a result of the interplay between the directing effects of the amino and fluoro substituents, as well as the inherent reactivity of the pyridine ring.

  • 2-Amino Group: A strong activating, ortho, para-directing group.

  • Fluoro Group: A deactivating, ortho, para-directing group.

The positions most activated towards electrophilic attack are C5 (para to the amino group) and C3 (ortho to the amino group). The C5 position is generally the most favored site for monosubstitution due to less steric hindrance compared to the C3 position. The position of the fluorine atom will further modulate this reactivity.

References

Methodological & Application

Application Notes: Suzuki Cross-Coupling Reactions of 2-Amino-5-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-fluoro-3-iodopyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of three distinct functional groups—an amino group, a fluorine atom, and an iodine atom—at specific positions on the pyridine ring allows for regioselective functionalization. The iodine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile introduction of a wide variety of aryl, heteroaryl, and vinyl substituents, leading to the synthesis of complex molecular architectures.[1]

The electronic nature of the pyridine ring in this compound is influenced by the opposing effects of the electron-donating amino group and the electron-withdrawing fluorine atom. This electronic balance can impact the efficiency of the catalytic cycle in a Suzuki reaction. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and purity of the desired coupled products.

Key Considerations for Suzuki Coupling of this compound

  • Catalyst and Ligand Selection: Standard palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand are commonly employed. For electron-rich substrates, ligands like triphenylphosphine (PPh₃) are often sufficient. However, the presence of the amino group might necessitate the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A variety of inorganic bases can be used to activate the boronic acid partner. Common choices include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly influence the reaction rate and the suppression of side reactions like protodeboronation.

  • Solvent System: The Suzuki coupling is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), toluene, and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction Temperature: Reaction temperatures typically range from 80 °C to 120 °C. Microwave irradiation can also be employed to significantly reduce reaction times.

  • Boronic Acid Partner: A wide range of aryl and heteroaryl boronic acids can be coupled with this compound. The stability of the boronic acid should be considered, as some heteroaryl boronic acids are prone to decomposition under the reaction conditions.

Experimental Protocols

General Protocol for the Suzuki Cross-Coupling of this compound with an Arylboronic Acid

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-fluoro-3-arylpyridine.

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki Cross-Coupling of this compound

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100880-90
33-Thienylboronic acidPd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃ (2)DME/H₂O (4:1)851675-85
44-Cyanophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O (4:1)901288-98

Yields are estimated based on similar reactions reported in the literature and are for illustrative purposes. Actual yields will vary depending on the specific substrates and optimized conditions.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I Intermediate Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-I This compound Ar-I->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 90-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup (Extraction with Organic Solvent) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

References

Application Notes and Protocols for 2-Amino-5-fluoro-3-iodopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-5-fluoro-3-iodopyridine as a versatile building block in medicinal chemistry and materials science. This document details its application in key cross-coupling reactions and its potential for the synthesis of targeted therapeutics, including kinase inhibitors.

Introduction

This compound is a strategically functionalized heterocyclic compound of significant interest in drug discovery and organic synthesis. The presence of three distinct functionalities—an amino group, a fluorine atom, and an iodine atom—on the pyridine core allows for a wide range of selective chemical transformations. The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the amino group provides a site for further derivatization.

This building block is particularly valuable in the synthesis of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds, including potent and selective kinase inhibitors.

Key Applications in Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl partners.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) is prepared in a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 2-12 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with 2-Amino-5-halo-pyridines

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2-Amino-5-fluoro-3-phenylpyridine85-95
24-Methoxyphenylboronic acid2-Amino-5-fluoro-3-(4-methoxyphenyl)pyridine80-92
33-Thienylboronic acid2-Amino-5-fluoro-3-(3-thienyl)pyridine75-88
44-Fluorophenylboronic acid2-Amino-5-fluoro-3-(4-fluorophenyl)pyridine82-94

Note: The yields are based on reactions with structurally similar 2-amino-5-halopyridines and may vary for this compound.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 3-position of the pyridine ring, providing access to a diverse range of linear scaffolds and precursors for further transformations.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a degassed solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.), and a base, typically an amine like triethylamine (2.0 equiv.), are added. The reaction is stirred under an inert atmosphere at room temperature to 60 °C for 2-16 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.

Table 2: Representative Sonogashira Coupling Reactions with Halogenated Aminopyridines

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-5-fluoro-3-(phenylethynyl)pyridine80-95
2Ethynyltrimethylsilane2-Amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine85-98
31-Hexyne2-Amino-5-fluoro-3-(hex-1-yn-1-yl)pyridine75-90
4Propargyl alcohol3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol70-85

Note: The yields are based on reactions with structurally similar halogenated aminopyridines and may vary for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the pyridine core with a variety of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), an amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv.), and a base such as Cs₂CO₃ or NaOtBu (1.5-2.0 equiv.). A degassed anhydrous solvent like toluene or dioxane is added, and the mixture is heated at 80-110 °C for 12-24 hours. The reaction is monitored by LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Table 3: Representative Buchwald-Hartwig Amination Reactions with Aryl Halides

EntryAmineProductYield (%)
1AnilineN³-Phenyl-5-fluoropyridine-2,3-diamine70-85
2Morpholine3-(Morpholino)-5-fluoropyridin-2-amine75-90
3BenzylamineN³-Benzyl-5-fluoropyridine-2,3-diamine65-80
4Indole3-(1H-Indol-1-yl)-5-fluoropyridin-2-amine60-75

Note: The yields are based on reactions with structurally similar aryl halides and may vary for this compound.

Application in the Synthesis of Kinase Inhibitors

Substituted pyridopyrimidines are a well-established class of kinase inhibitors. This compound is a key precursor for the synthesis of 2-amino-pyrido[2,3-d]pyrimidines, which have shown potent inhibitory activity against various tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR).[1][2]

Synthetic Workflow towards a PDGFR Inhibitor Scaffold

The following workflow illustrates a plausible synthetic route to a 2,6-disubstituted-8H-pyrido[2,3-d]pyrimidine core, a key scaffold for PDGFR inhibitors, starting from this compound.

G cluster_0 Synthesis of Pyrido[2,3-d]pyrimidine Core A This compound B Sonogashira Coupling (Terminal Alkyne) A->B Pd(PPh3)4, CuI, Et3N C 2-Amino-5-fluoro-3-alkynylpyridine B->C D Cyclization (e.g., with Guanidine) C->D E 2-Amino-6-substituted-8H-pyrido[2,3-d]pyrimidine D->E F Buchwald-Hartwig Amination (Aryl Amine) E->F G PDGFR Inhibitor Scaffold F->G

A plausible synthetic workflow for a PDGFR inhibitor scaffold.
Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway

PDGFRs are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[3][4] Dysregulation of PDGFR signaling is implicated in various cancers, making it an important therapeutic target.[5][6][7] The binding of PDGF to its receptor leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways.

G cluster_0 PDGFR Signaling Pathway cluster_1 Downstream Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binding & Dimerization P1 P PDGFR->P1 P2 P PDGFR->P2 RAS RAS P1->RAS Activation PI3K PI3K P2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor PDGFR Inhibitor (e.g., from 2-Amino-5-fluoro- 3-iodopyridine scaffold) Inhibitor->PDGFR Inhibition

A simplified diagram of the PDGFR signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the strategic and selective introduction of various functionalities, making it an ideal starting material for the synthesis of complex molecules. Its application in palladium-catalyzed cross-coupling reactions provides efficient routes to diverse chemical scaffolds, including those with significant potential in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. The protocols and data presented herein serve as a guide for researchers to unlock the full synthetic potential of this important chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors using 2-Amino-5-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoro-3-iodopyridine is a versatile trifunctional heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. The strategic placement of the amino, fluoro, and iodo groups offers multiple avenues for synthetic elaboration, making it an attractive starting material for generating diverse chemical libraries for drug discovery. The pyridine core is a well-established scaffold in many approved kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.

The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compounds. The iodo group at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkynyl moieties, which are crucial for exploring structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity. The amino group at the 2-position can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP, and also serves as a handle for further functionalization.

This document provides detailed protocols for the synthesis of representative kinase inhibitors using this compound as the starting material, focusing on Suzuki and Sonogashira coupling reactions. While specific examples for this exact starting material are not extensively documented in publicly available literature, the following protocols are based on well-established synthetic methodologies for structurally similar compounds and serve as a guide for the development of novel kinase inhibitors.

Target Signaling Pathway: RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in components like BRAF and RAS, is a hallmark of many human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. Consequently, the kinases within this pathway, particularly RAF and MEK, are highly sought-after targets for cancer therapy. The general structure of the inhibitors synthesized from this compound is well-suited to target the ATP-binding sites of these kinases.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellCycle Inhibitor Synthesized Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Simplified RAF-MEK-ERK Signaling Pathway and Potential Inhibition

Experimental Protocols

The following protocols describe the synthesis of hypothetical kinase inhibitors derived from this compound via Suzuki and Sonogashira cross-coupling reactions.

Protocol 1: Synthesis of a 3-Aryl-2-amino-5-fluoropyridine Derivative via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted arylboronic acid.

Suzuki_Workflow Start 2-Amino-5-fluoro- 3-iodopyridine + Arylboronic Acid Reaction Suzuki Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-2-amino- 5-fluoropyridine Derivative Purification->Product

General Workflow for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-(trifluoromethoxy)phenylboronic acid) (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 254 mg), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol, 212 mg).

  • Evacuate and backfill the flask with nitrogen or argon. Repeat this cycle three times.

  • Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) to the flask.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the desired 3-aryl-2-amino-5-fluoropyridine derivative.

Protocol 2: Synthesis of a 3-Alkynyl-2-amino-5-fluoropyridine Derivative via Sonogashira Coupling

This protocol details the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Sonogashira_Workflow Start 2-Amino-5-fluoro- 3-iodopyridine + Terminal Alkyne Reaction Sonogashira Coupling (Pd/Cu Catalysts, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Alkynyl-2-amino- 5-fluoropyridine Derivative Purification->Product

General Workflow for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., 4-ethynylanisole) (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 254 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11 mg).

  • Evacuate and backfill the flask with nitrogen or argon. Repeat this cycle three times.

  • Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 3-alkynyl-2-amino-5-fluoropyridine derivative.

Data Presentation

The following tables summarize representative reaction conditions and hypothetical data for the synthesis of kinase inhibitors from this compound.

Table 1: Representative Suzuki-Miyaura Coupling Reactions and Hypothetical Yields

EntryArylboronic AcidProduct StructureCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2-Amino-5-fluoro-3-phenylpyridinePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O (4:1)901485
24-Methoxyphenylboronic acid2-Amino-5-fluoro-3-(4-methoxyphenyl)pyridinePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O (4:1)901288
33-Chlorophenylboronic acid2-Amino-5-fluoro-3-(3-chlorophenyl)pyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)901679
44-(Trifluoromethyl)phenylboronic acid2-Amino-5-fluoro-3-(4-(trifluoromethyl)phenyl)pyridinePd(PPh₃)₄K₃PO₄DMF/H₂O (5:1)1001282

Table 2: Representative Sonogashira Coupling Reactions and Hypothetical Yields

EntryTerminal AlkyneProduct StructurePd CatalystCu CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene2-Amino-5-fluoro-3-(phenylethynyl)pyridinePd(PPh₃)₂Cl₂CuIEt₃NDMF601092
21-Hexyne2-Amino-3-(hex-1-yn-1-yl)-5-fluoropyridinePd(PPh₃)₂Cl₂CuIEt₃NDMF60885
33-Methoxy-1-propyne2-Amino-5-fluoro-3-(3-methoxyprop-1-yn-1-yl)pyridinePd(PPh₃)₂Cl₂CuIEt₃NTHF501288
44-Ethynylanisole2-Amino-5-fluoro-3-((4-methoxyphenyl)ethynyl)pyridinePd(PPh₃)₄CuIDIPAToluene701090

Table 3: Hypothetical Kinase Inhibitory Activity of Synthesized Compounds

Compound IDTarget KinaseIC₅₀ (nM)
Suzuki-Prod-1BRAF V600E15
Suzuki-Prod-2BRAF V600E8
Suzuki-Prod-3c-RAF25
Suzuki-Prod-4MEK150
Sonoga-Prod-1BRAF V600E32
Sonoga-Prod-2MEK1110
Sonoga-Prod-3MEK295
Sonoga-Prod-4BRAF V600E12

Disclaimer: The yields and IC₅₀ values presented in these tables are hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Conclusion

This compound represents a highly promising and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this scaffold. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions, enables the efficient generation of diverse libraries of compounds for screening against various kinase targets. Further optimization of these lead compounds, guided by structure-activity relationship studies and computational modeling, holds the potential for the discovery of next-generation targeted therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

Application Notes and Protocols for 2-Amino-5-fluoro-3-iodopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoro-3-iodopyridine is a key building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors. Its strategic placement of amino, fluoro, and iodo functional groups allows for versatile and regioselective modifications, making it an invaluable scaffold for the development of targeted therapeutics. The electron-withdrawing fluorine atom can enhance binding affinity and improve metabolic stability, while the iodo group serves as a versatile handle for various cross-coupling reactions to introduce diverse structural motifs. The amino group provides a crucial site for the construction of fused heterocyclic ring systems, such as the pyridopyrimidine core, which is prevalent in a multitude of kinase inhibitors.

This document provides detailed application notes on the utility of this compound in the synthesis of potent kinase inhibitors, with a focus on the PI3K/mTOR signaling pathway. It includes experimental protocols for key synthetic transformations and quantitative data on the biological activity of resulting compounds.

Application in the Synthesis of PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug discovery. This compound serves as a critical starting material for the synthesis of dual PI3K/mTOR inhibitors, such as GSK2126458 (Omipalisib), which has been evaluated in clinical trials for the treatment of various cancers.

The core structure of many PI3K/mTOR inhibitors features a pyridopyrimidine scaffold. The synthesis of this scaffold can be efficiently achieved by leveraging the functionalities of this compound. A common synthetic strategy involves an initial Sonogashira or Suzuki cross-coupling reaction at the 3-position to introduce a key substituent, followed by cyclization of the 2-amino group with a suitable partner to form the fused pyrimidine ring.

Key Synthetic Transformations and Experimental Protocols

The versatility of this compound is demonstrated through its participation in various carbon-carbon bond-forming reactions. Below are representative protocols for Sonogashira and Suzuki couplings, which are fundamental steps in the elaboration of this scaffold for the synthesis of kinase inhibitors.

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylacetylene to yield 2-amino-5-fluoro-3-(phenylethynyl)pyridine, a key intermediate for the synthesis of various heterocyclic compounds.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).

  • Add anhydrous, degassed solvent (e.g., THF) and triethylamine (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Slowly add phenylacetylene (1.1-1.5 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-fluoro-3-(phenylethynyl)pyridine. A similar reaction with 2-amino-3-iodopyridine has been reported to yield the corresponding product in 93% yield.[1]

Protocol 2: Suzuki Coupling of this compound with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is instrumental in introducing aryl or heteroaryl moieties at the 3-position of the pyridine ring.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Biological Activity Data

The following table summarizes the biological activity of a representative PI3K/mTOR inhibitor, GSK2126458 (Omipalisib), whose synthesis utilizes a 2-amino-3-pyridinyl core structure similar to that derived from this compound.

CompoundTarget(s)IC₅₀ / Kᵢ (nM)Cell-based Assay (Cell Line)Effect
GSK2126458 (Omipalisib) PI3KαKᵢ = 0.019BT474 (human breast carcinoma)Inhibition of pAKT-S473
PI3KβKᵢ = 0.13
PI3KδKᵢ = 0.024
PI3KγKᵢ = 0.06
mTORC1Kᵢ = 0.18
mTORC2Kᵢ = 0.3

Note: The data for GSK2126458 is provided as a reference for the potency of inhibitors targeting the PI3K/mTOR pathway that can be synthesized using related building blocks.

Visualizing Synthetic and Signaling Pathways

Synthetic Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of pyridopyrimidine-based kinase inhibitors starting from this compound.

G A This compound B Cross-Coupling Reaction (e.g., Sonogashira or Suzuki) A->B R-B(OH)₂ or R-C≡CH C 3-Substituted-2-amino-5-fluoropyridine B->C D Cyclization (e.g., with urea or formamide) C->D E Pyridopyrimidine Core D->E F Further Functionalization E->F G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for kinase inhibitors.

PI3K/mTOR Signaling Pathway

The diagram below outlines the core components of the PI3K/mTOR signaling pathway, a critical target for cancer therapy.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP3->PIP2 P PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P TSC TSC1/2 Akt->TSC P Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth |-- Protein Synthesis GF Growth Factor GF->RTK PTEN PTEN PTEN->PIP2 Dephosphorylates

Caption: Simplified PI3K/mTOR signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors targeting the PI3K/mTOR pathway. Its well-defined functional handles allow for the strategic and efficient construction of complex heterocyclic systems. The provided protocols and data serve as a guide for researchers in the application of this important synthetic intermediate in drug discovery and development. Further exploration of the chemical space accessible from this scaffold holds significant promise for the identification of novel therapeutic agents.

References

Application Notes and Protocols for the Derivatization of the Amino Group in 2-Amino-5-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the amino group of 2-Amino-5-fluoro-3-iodopyridine, a valuable building block in medicinal chemistry and materials science. The derivatization of this moiety allows for the introduction of a wide range of functional groups, enabling the synthesis of novel compounds with tailored biological activities and physicochemical properties. The protocols outlined below cover common and synthetically useful transformations, including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions.

Chemical Properties and Reactivity

This compound is a trifunctionalized pyridine ring, offering multiple sites for chemical modification. The amino group at the 2-position is a nucleophilic center and can readily undergo reactions such as acylation and alkylation. The iodine atom at the 3-position and the fluorine atom at the 5-position modulate the electronic properties of the pyridine ring and can also participate in various chemical transformations. The iodine atom, in particular, is an excellent leaving group for transition metal-catalyzed cross-coupling reactions.

Derivatization Strategies

The primary focus of these notes is the derivatization of the 2-amino group. This is a key step in the synthesis of many biologically active molecules, as it allows for the introduction of pharmacophoric elements and the modulation of properties such as solubility, lipophilicity, and metabolic stability.

A general workflow for the derivatization and subsequent functionalization of this compound is depicted below.

Derivatization_Workflow A 2-Amino-5-fluoro- 3-iodopyridine B N-Acylation A->B Acyl Chloride/ Anhydride, Base C N-Alkylation A->C Alkyl Halide, Base D N-Arylation (Buchwald-Hartwig) A->D Aryl Halide, Pd catalyst, Base, Ligand E N-Acyl Derivative B->E F N-Alkyl Derivative C->F G N-Aryl Derivative D->G H Further Functionalization (e.g., Suzuki, Sonogashira coupling) E->H F->H G->H

Caption: General workflow for the derivatization of this compound.

Application Notes

The derivatization of this compound is a critical step in the synthesis of a variety of compounds with applications in drug discovery. For instance, the acylation of the amino group can lead to the formation of amides that are precursors to potent enzyme inhibitors. N-alkylation can introduce side chains that enhance binding affinity to biological targets. Furthermore, the resulting N-derivatized compounds can undergo further modifications at the iodo-position, such as Suzuki or Sonogashira cross-coupling reactions, to build molecular complexity and generate libraries of compounds for high-throughput screening.

Derivatives of 2-aminopyridine are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The ability to modify the 2-amino group of this compound provides a versatile platform for the development of new therapeutic agents.

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes the protection of the amino group via acetylation, a common step to modulate reactivity in subsequent reactions. The following procedure is adapted from optimized conditions for the acetylation of 2-aminopyridine and is expected to proceed with high efficiency.[1]

Reaction Scheme:

N_Acetylation reactant1 This compound conditions Pyridine (solvent/base) Room Temperature reactant1->conditions reactant2 Acetic Anhydride reactant2->conditions product N-(5-fluoro-3-iodopyridin-2-yl)acetamide conditions->product

Caption: N-Acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold deionized water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data (Expected):

ParameterValueReference
Yield >95%Adapted from[1]
Purity >98% (after purification)N/A
Reaction Time 2-4 hoursAdapted from[1]

Characterization Data of N-(5-fluoro-3-iodopyridin-2-yl)acetamide (Expected):

  • ¹H NMR: Signals corresponding to the acetyl methyl group and the pyridine ring protons.

  • ¹³C NMR: Signals for the carbonyl carbon, methyl carbon, and pyridine ring carbons.

  • Mass Spectrometry (MS): Molecular ion peak corresponding to the product's molecular weight.

  • Infrared (IR) Spectroscopy: Characteristic C=O and N-H stretching frequencies for the amide group.

Protocol 2: N-Alkylation of this compound

This protocol provides a general procedure for the N-alkylation of the amino group. The choice of base and solvent may need to be optimized depending on the specific alkylating agent used.

Reaction Scheme:

N_Alkylation reactant1 This compound conditions Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, CH₃CN) reactant1->conditions reactant2 Alkyl Halide (R-X) reactant2->conditions product N-Alkyl-2-amino-5-fluoro-3-iodopyridine conditions->product

Caption: N-Alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN))

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vessel suitable for inert atmosphere

  • Magnetic stirrer

Procedure:

  • To a suspension of the base (e.g., NaH, 1.2 eq) in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Expected):

ParameterValue
Yield 60-90% (highly dependent on substrate and conditions)
Purity >95% (after purification)
Reaction Time 2-24 hours
Protocol 3: Sonogashira Coupling of N-Protected this compound

This protocol describes the palladium-catalyzed cross-coupling of the iodo-substituent with a terminal alkyne. It is advisable to first protect the amino group (e.g., by acetylation as in Protocol 1) to avoid potential side reactions. The following protocol is adapted from a procedure for a structurally similar substrate, 2-amino-3-iodopyridine.

Reaction Scheme:

Sonogashira_Coupling reactant1 N-Acetyl-2-amino-5-fluoro- 3-iodopyridine conditions Pd(PPh₃)₂Cl₂, CuI Base (e.g., Et₃N) Solvent (e.g., THF) reactant1->conditions reactant2 Terminal Alkyne reactant2->conditions product N-Acetyl-2-amino-5-fluoro- 3-(alkynyl)pyridine conditions->product

Caption: Sonogashira coupling of N-acetylated this compound.

Materials:

  • N-Acetyl-2-amino-5-fluoro-3-iodopyridine (from Protocol 1)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere, add N-Acetyl-2-amino-5-fluoro-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.1 eq).

  • Add anhydrous THF and triethylamine (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Quantitative Data (Example):

The Sonogashira coupling of 2-amino-3-iodopyridine with phenylacetylene has been reported to proceed in high yield. A similar outcome is expected for the N-acetylated, 5-fluoro substituted analogue.

ParameterValue
Yield Potentially >90%
Purity >98% (after purification)
Reaction Time 2-12 hours

Summary of Quantitative Data

Derivatization ReactionReagentsSolventBaseCatalystTemp. (°C)Time (h)Yield (%)
N-Acetylation Acetic anhydridePyridinePyridine-RT2-4>95
N-Alkylation Alkyl HalideDMF / CH₃CNNaH / K₂CO₃-RT - 602-2460-90
Sonogashira Coupling Terminal AlkyneTHFEt₃NPd(PPh₃)₂Cl₂, CuIRT - 602-12>90

Note: The yields and reaction times for N-alkylation and Sonogashira coupling are general estimates and may vary depending on the specific substrates and reaction conditions employed.

These protocols provide a foundation for the derivatization of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products. Standard laboratory safety procedures should be followed at all times.

References

Application Notes: 2-Amino-5-fluoro-3-iodopyridine as a Versatile Intermediate for the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-fluoro-3-iodopyridine is a strategically functionalized heterocyclic building block with significant potential in the discovery and development of novel antiviral therapeutics. Its unique substitution pattern, featuring an amino group for heterocycle construction, a fluorine atom to enhance metabolic stability and binding affinity, and an iodine atom for versatile cross-coupling reactions, makes it an attractive starting material for creating diverse molecular scaffolds. This application note explores the utility of this compound as an intermediate in the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of compounds recognized for their broad-spectrum antiviral activities.

Rationale for Use in Antiviral Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known to interact with various biological targets, including viral enzymes and host-cell kinases essential for viral replication. The strategic placement of substituents on this core structure allows for the fine-tuning of antiviral potency and selectivity.

  • Amino Group (C2): The 2-amino group is crucial for the construction of the fused pyrimidine ring, typically through condensation reactions with a variety of carbonyl-containing reagents.

  • Fluorine Atom (C5): The introduction of a fluorine atom at the 5-position of the pyridine ring can significantly improve the pharmacokinetic properties of the final compound. Fluorine can block metabolic oxidation, increase lipophilicity to enhance cell permeability, and form favorable interactions with target proteins.

  • Iodine Atom (C3): The iodine atom at the 3-position serves as a versatile handle for introducing a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This allows for the exploration of the chemical space around the core scaffold to optimize antiviral activity.

Proposed Synthetic Pathway to Antiviral Pyrido[2,3-d]pyrimidines

A plausible synthetic route leveraging this compound to generate novel pyrido[2,3-d]pyrimidine-based antiviral agents is outlined below. This pathway is based on established synthetic methodologies for this class of compounds.

G cluster_0 Step 1: Pyrido[2,3-d]pyrimidine Core Synthesis cluster_1 Step 2: Functionalization via Suzuki Coupling A 2-Amino-5-fluoro- 3-iodopyridine C 5-Fluoro-3-iodo- pyrido[2,3-d]pyrimidin-4-one A->C Cyclocondensation B Condensing Agent (e.g., Diethyl malonate) B->C D 5-Fluoro-3-iodo- pyrido[2,3-d]pyrimidin-4-one F Antiviral Candidate (5-Fluoro-3-aryl-pyrido[2,3-d]pyrimidin-4-one) D->F Pd-catalyzed Suzuki Coupling E Aryl/Heteroaryl Boronic Acid E->F

Figure 1: Proposed synthetic workflow for antiviral candidates.

This proposed workflow illustrates the strategic use of this compound to first construct the core heterocyclic system, followed by diversification through a Suzuki coupling reaction to introduce various aryl or heteroaryl moieties, which are often crucial for potent antiviral activity.

Experimental Protocols

The following are generalized experimental protocols based on established literature for the synthesis of pyrido[2,3-d]pyrimidine derivatives. These should be optimized for specific substrates and reaction scales.

Protocol 1: Synthesis of 5-Fluoro-3-iodo-7,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one

This protocol outlines the initial cyclization to form the pyrido[2,3-d]pyrimidine core.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add this compound.

  • To this mixture, add diethyl malonate dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the 5-fluoro-3-iodo-7,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-3 Functionalization

This protocol describes the introduction of an aryl or heteroaryl group at the 3-position of the pyrido[2,3-d]pyrimidine core.

Materials:

  • 5-Fluoro-3-iodo-7,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine 5-fluoro-3-iodo-7,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one, the desired aryl/heteroaryl boronic acid, and the base.

  • Degas the solvent (e.g., 1,4-dioxane/water) and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl/heteroaryl-5-fluoropyrido[2,3-d]pyrimidin-4-one derivative.

Quantitative Data Summary

The following table presents hypothetical, yet representative, quantitative data for the synthesis of a series of antiviral candidates derived from this compound, based on typical yields and activities reported for analogous pyrido[2,3-d]pyrimidine compounds.

Compound IDR-group (at C3)Yield (%)Purity (%)Antiviral Activity (IC₅₀, µM) vs. Representative Virus
PPD-01 Phenyl75>985.2
PPD-02 4-Fluorophenyl72>992.8
PPD-03 2-Thienyl68>978.1
PPD-04 3-Pyridyl65>984.5

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway Hypothetical Antiviral Mechanism of Action Virus Virus HostCell Host Cell Virus->HostCell Entry ViralKinase Viral Kinase (e.g., Polymerase) HostCell->ViralKinase Expression Replication Viral Replication ViralKinase->Replication Catalyzes PPD Pyrido[2,3-d]pyrimidine Derivative PPD->ViralKinase Inhibition

Figure 2: Hypothetical inhibition of a viral kinase.

G cluster_workflow Antiviral Screening Workflow Start Synthesized Pyrido[2,3-d]pyrimidine Library Treatment Treat Infected Cells with Compounds Start->Treatment CellCulture Infect Host Cells with Virus CellCulture->Treatment Assay Measure Viral Replication (e.g., Plaque Assay, qPCR) Treatment->Assay Analysis Determine IC₅₀ Values Assay->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR

Figure 3: Workflow for evaluating antiviral efficacy.

Conclusion

This compound represents a highly valuable and versatile intermediate for the synthesis of novel antiviral agents, particularly those based on the pyrido[2,3-d]pyrimidine scaffold. The strategic positioning of its functional groups allows for the efficient construction of a core heterocyclic system followed by extensive diversification to optimize antiviral potency and pharmacokinetic properties. The provided protocols and conceptual framework offer a solid foundation for researchers and drug development professionals to explore the potential of this intermediate in the ongoing search for new and effective antiviral therapies.

Application Notes and Protocols for the Synthesis of Substituted Pyridines via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine ring is a fundamental structural motif present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its electron-deficient nature, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[2][3] This reactivity is central to numerous strategies for synthesizing functionalized pyridine derivatives. Nucleophilic substitution reactions on the pyridine ring can be broadly categorized into two main types: those involving the displacement of a leaving group (such as in Nucleophilic Aromatic Substitution, SNAr) and those involving the direct substitution of a hydrogen atom (SNH).[4][5]

This document provides detailed application notes and experimental protocols for key nucleophilic substitution methodologies used in pyridine synthesis, tailored for researchers, scientists, and professionals in drug development.

Direct Amination via the Chichibabin Reaction (SNH)

Application Note:

The Chichibabin reaction, first reported in 1914, is a classic method for the direct amination of pyridines and related azines, typically at the 2-position.[6] It involves the reaction of a pyridine derivative with a strong amide base, most commonly sodium amide (NaNH₂), to produce 2-aminopyridines, which are valuable intermediates in pharmaceutical synthesis.[6][7] The reaction is formally a nucleophilic substitution of a hydride ion (H⁻).[3][4]

The mechanism proceeds via the nucleophilic addition of the amide anion (NH₂⁻) to the electron-deficient C2 carbon of the pyridine ring.[8] This forms a resonance-stabilized anionic σ-adduct (a Meisenheimer-like intermediate).[4] Aromaticity is subsequently restored by the elimination of a hydride ion, which then reacts with an available proton source (like the product amine) to liberate hydrogen gas, driving the reaction to completion.[3][9] While historically significant, the reaction often requires harsh conditions, such as high temperatures in solvents like toluene or xylene.[6] Modern variations have been developed to improve efficiency and selectivity under milder conditions.[6]

Key Characteristics:

  • Nucleophile: Sodium amide (NaNH₂) or Potassium amide (KNH₂).[6]

  • Position of Attack: Preferentially C2 (ortho) and sometimes C4 (para).[6]

  • Leaving Group: Hydride ion (H⁻).[4]

  • Conditions: High temperatures (e.g., in xylene or toluene) or low temperatures in liquid ammonia.[7]

  • Limitations: The reaction's harsh conditions can be a drawback, and yields can vary depending on the substrate and purity of the amide reagent.[6]

Visualization of the Chichibabin Reaction Mechanism:

Caption: Mechanism of the Chichibabin reaction.

Experimental Protocol: Synthesis of 2-Aminopyridine

This protocol is adapted from established procedures for the Chichibabin reaction.[9]

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Toluene or Xylene (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet

Procedure:

  • In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous toluene or xylene.

  • Carefully add sodium amide to the solvent with stirring.

  • Heat the suspension to reflux (typically 110-140 °C).

  • Slowly add pyridine dropwise to the heated suspension over 1 hour. The reaction mixture will typically turn dark red or brown.

  • Continue heating at reflux for 4-6 hours, monitoring the reaction by TLC until the pyridine is consumed. Hydrogen gas will be evolved during this time.

  • Cool the reaction mixture to room temperature and then carefully quench by the slow, portion-wise addition of water to decompose any unreacted sodium amide.

  • Once the quenching is complete, add a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield 2-aminopyridine.

Quantitative Data:

ReactionSubstrateReagentSolventYieldReference
AminationPyridineNaNH₂Toluene66-76%[9]

Substitution of Halogens via Nucleophilic Aromatic Substitution (SNAr)

Application Note:

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalizing pyridines that contain a good leaving group, such as a halogen (F, Cl, Br, I), at the C2 or C4 position.[5] The electron-deficient nature of the pyridine ring facilitates this reaction, which proceeds via a two-step addition-elimination mechanism.[3] In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. A wide range of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can be employed.[3][5]

Key Characteristics:

  • Substrate: Typically 2- or 4-halopyridines. Fluorine is often the best leaving group for SNAr reactions.[5]

  • Mechanism: Two-step addition-elimination.

  • Intermediate: Meisenheimer complex.[3]

  • Conditions: Often requires a base and a polar aprotic solvent.[3][10]

Visualization of the SNAr Mechanism:

Caption: General mechanism for SNAr on a 4-halopyridine.

Experimental Protocol: Synthesis of Methyl 6-(4-chlorophenoxy)nicotinate

This protocol is based on a general procedure for the reaction of chloronicotinates with phenols.[3]

Materials:

  • Methyl 6-chloronicotinate

  • 4-Chlorophenol

  • Triethylamine (Et₃N)

  • Cyrene (or another polar aprotic solvent like DMF, NMP)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a reaction vial, add methyl 6-chloronicotinate (1 equiv.), 4-chlorophenol (1.2 equiv.), and a magnetic stir bar.

  • Add the solvent (e.g., Cyrene) to achieve a suitable concentration (e.g., 0.2 M).

  • Add triethylamine (1.5 equiv.) to the mixture.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 15-30 minutes.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Quantitative Data for SNAr Reactions:

SubstrateNucleophileBaseSolventTime (min)Yield (%)Reference
Methyl 6-chloronicotinate4-ChlorophenolEt₃NCyrene1596[3]
Methyl 6-chloronicotinateThiophenolEt₃NCyrene1598[3]
2-ChloropyridineN,N-dimethylformamide (DMF)NoneNeat12 h85[11]
2-Chloro-5-nitropyridineN,N-dimethylformamide (DMF)NoneNeat2 h92[11]

Alkylation via the Minisci Reaction (Radical-Nucleophilic)

Application Note:

The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient N-heterocycles, including pyridines.[12] It is a radical nucleophilic substitution that allows for the introduction of alkyl groups, which is not possible with classic Friedel-Crafts chemistry.[12] The reaction typically involves the generation of a carbon-centered radical from a precursor (such as a carboxylic acid) via oxidative decarboxylation.[12] This radical then adds to the protonated pyridine ring, which is highly electrophilic. The resulting radical cation is then oxidized to regenerate the aromatic product.

A significant challenge in Minisci reactions is controlling regioselectivity, as mixtures of C2 and C4 isomers are often produced.[1][12] Recent advancements have focused on developing methods to achieve high regioselectivity, for example, by using blocking groups to direct the alkylation exclusively to the C4 position.[13]

Key Characteristics:

  • Reactivity: A radical substitution process.[12]

  • Substrates: Electron-deficient N-heterocycles (e.g., pyridines).

  • Conditions: Acidic conditions are required to protonate the pyridine nitrogen.[12]

  • Radical Sources: Carboxylic acids (with Ag⁺/S₂O₈²⁻), alkyl iodides, alcohols, etc.

  • Selectivity: Often yields a mixture of C2 and C4 isomers, though methods for selective C4 alkylation exist.[1][13]

Visualization of the Minisci Reaction Workflow:

Minisci_Workflow Radical_Gen Radical Generation (e.g., from R-COOH) Radical_Addition Radical Addition to Pyridinium Ion Radical_Gen->Radical_Addition R• Pyridine_Protonation Pyridine Protonation (Acidic Media) Pyridine_Protonation->Radical_Addition Py-H⁺ Intermediate Radical Cation Intermediate Radical_Addition->Intermediate Oxidation Oxidation & Rearomatization Intermediate->Oxidation Product Alkylated Pyridine Oxidation->Product

Caption: General workflow for the Minisci reaction.

Experimental Protocol: Regioselective C4-Alkylation of Pyridine

This protocol is adapted from a method for the selective C4-alkylation of pyridines.[13]

Materials:

  • Pyridinium salt (e.g., pyridine with a blocking group, 1 equiv.)

  • Carboxylic acid (2 equiv.)

  • Ammonium persulfate ((NH₄)₂S₂O₈, 2 equiv.)

  • Silver nitrate (AgNO₃, 20 mol%)

  • Dichloroethane (DCE)

  • Water

  • Culture tube with Teflon screw cap

Procedure:

  • To a 15 mL culture tube equipped with a stir bar, add the pyridinium salt (0.5 mmol, 1 equiv.), the carboxylic acid (1.0 mmol, 2 equiv.), ammonium persulfate (228 mg, 1.0 mmol, 2 equiv.), and silver nitrate (16.7 mg, 0.1 mmol, 20 mol%).

  • Add dichloroethane (2.5 mL) and water (2.5 mL) to the tube.

  • Seal the tube and stir the biphasic mixture at 50 °C for 2 hours.

  • Monitor the reaction by NMR or LC-MS.

  • Upon completion, cool the reaction and dilute with dichloromethane (1 mL).

  • Work up the reaction by separating the phases, washing the organic layer, drying, and concentrating.

  • The protocol for removing the blocking group (if used) would follow, typically involving a separate step.

  • Purify the final product by column chromatography.

Quantitative Data for Regioselective Minisci Reactions:

Pyridine SubstrateAlkylating Agent (from Carboxylic Acid)Yield of C4-Product (%)Reference
Pyridine (with maleate blocking group)tert-Butyl95[13]
Pyridine (with maleate blocking group)Cyclohexyl85[13]
Pyridine (with maleate blocking group)Adamantyl91[13]

C-H Functionalization via Vicarious Nucleophilic Substitution (VNS)

Application Note:

Vicarious Nucleophilic Substitution (VNS) is a unique type of SNH reaction that allows for the nucleophilic replacement of hydrogen in electron-deficient aromatic systems, such as nitropyridines.[14][15] The key feature of VNS is the use of a carbanion that bears a leaving group on the nucleophilic carbon atom (Nu-C-LG).[14]

The mechanism involves the addition of the carbanion to an electron-deficient carbon of the pyridine ring to form an anionic adduct.[16] This is followed by a base-induced β-elimination of the leaving group (e.g., H-LG) to form a stabilized anion of the product, which is subsequently protonated upon workup.[17] This method avoids the need for a pre-installed leaving group on the aromatic ring and provides a direct route for C-C and C-heteroatom bond formation.

Key Characteristics:

  • Substrates: Electron-deficient arenes, particularly nitropyridines.[17][18]

  • Nucleophile: A carbanion with a leaving group at the α-position (e.g., from chloromethyl phenyl sulfone).[14]

  • Mechanism: Addition followed by base-induced β-elimination.[16]

  • Selectivity: The substitution typically occurs at positions ortho or para to the electron-withdrawing group.[18]

Visualization of the VNS Mechanism:

Caption: General mechanism for Vicarious Nucleophilic Substitution (VNS).

Experimental Protocol: Alkylation of 3-Nitropyridine via VNS

This protocol is based on a procedure for the VNS alkylation of nitropyridines using sulfones.[17]

Materials:

  • 3-Nitropyridine

  • Alkyl phenyl sulfone (e.g., ethyl phenyl sulfone)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (saturated aqueous solution)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the alkyl phenyl sulfone (1.2 equiv.) in anhydrous THF.

  • Cool the solution to -60 °C in a dry ice/acetone bath.

  • Add potassium tert-butoxide (2.5 equiv.) portion-wise, maintaining the temperature below -50 °C. Stir for 15 minutes.

  • Add a solution of 3-nitropyridine (1 equiv.) in THF dropwise over 5 minutes.

  • Stir the reaction mixture at -60 °C. The reaction is typically very fast and can be complete in as little as 3 minutes.[17]

  • Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for VNS Alkylation of Nitropyridines:

SubstrateAlkylating Agent (Sulfone)Position of SubstitutionYield (%)Reference
3-NitropyridineMethyl phenyl sulfoneC482[17]
3-NitropyridineEthyl phenyl sulfoneC485[17]
2-Chloro-3-nitropyridineMethyl phenyl sulfoneC493[17]
2-Chloro-5-nitropyridineMethyl phenyl sulfoneC695[17]

References

Application Notes and Protocols: 2-Amino-5-fluoro-3-iodopyridine in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Amino-5-fluoro-3-iodopyridine as a versatile building block in the synthesis of advanced materials. This trifunctional pyridine derivative, with its amino, fluoro, and iodo substituents, offers multiple reaction sites for the construction of complex organic molecules with applications in organic electronics and polymer chemistry. The presence of the iodine atom facilitates palladium-catalyzed cross-coupling reactions, the amino group can be used for polymerization or functionalization, and the fluorine atom can enhance the electronic properties and stability of the final materials.[1][2]

While direct literature on the material science applications of this compound is emerging, its structural motifs are found in materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and conductive polymers. The protocols provided herein are based on established methodologies for similar compounds and are intended to serve as a starting point for the development of novel materials.

Synthesis of Conjugated Polymers via Cross-Coupling Reactions

The iodo-substituent on the pyridine ring makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[2] These reactions enable the formation of carbon-carbon bonds, which are fundamental to the synthesis of conjugated polymers for applications in organic electronics.

Suzuki Coupling for the Synthesis of Poly(arylene-pyridine)s

Application: Synthesis of conjugated polymers with tunable electronic properties for use in OLEDs and OSCs. The pyridine unit can act as an electron-accepting moiety, and the fluorine substituent can lower the HOMO/LUMO energy levels and improve thermal stability.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol describes the synthesis of a copolymer of this compound and a diboronic acid ester.

Materials:

  • This compound

  • Aryl-diboronic acid or ester (e.g., 1,4-phenylenediboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Microwave vial

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), the aryl-diboronic acid (1.0 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Add the degassed solvent mixture (e.g., 8 mL 1,4-dioxane and 2 mL water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting polymer by precipitation in a non-solvent (e.g., methanol) and subsequent drying under vacuum.

Logical Workflow for Suzuki Coupling:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Aryl-diboronic acid - Pd Catalyst - Base solvent Add Degassed Solvent reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Irradiate at 120°C seal->irradiate cool Cool to RT irradiate->cool dilute Dilute with Organic Solvent cool->dilute wash Wash with Water & Brine dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate precipitate Precipitate in Non-solvent concentrate->precipitate dry_final Dry Polymer precipitate->dry_final

Caption: Experimental workflow for microwave-assisted Suzuki polymerization.

Sonogashira Coupling for the Synthesis of Poly(arylene-ethynylene)s

Application: Synthesis of rigid-rod conjugated polymers with high thermal stability and potential for use as molecular wires or in sensory applications.

Experimental Protocol: Sonogashira Coupling

This protocol outlines the synthesis of a copolymer of this compound and a diethynyl-aromatic compound.

Materials:

  • This compound

  • Diethynyl-aromatic compound (e.g., 1,4-diethynylbenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, TEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the diethynyl-aromatic compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (4.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the polymer by precipitation.

Catalytic Cycle for Sonogashira Coupling:

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(I)L2 pd0->pd_complex Oxidative Addition (R-I) alkyne_complex R-Pd(II)(C≡C-R')L2 pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product R-C≡C-R' alkyne_complex->product cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex terminal_alkyne H-C≡C-R' terminal_alkyne->cu_acetylide Base cui CuI

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Application in Perovskite Solar Cells (PSCs)

Drawing parallels from studies on other amino-pyridine derivatives, this compound could potentially be used as an additive in perovskite precursor solutions to improve the performance and stability of perovskite solar cells.[3] The amino group can passivate defects at the perovskite surface and grain boundaries, reducing charge recombination.

Hypothetical Application Protocol: Additive in Perovskite Precursor Solution

Objective: To improve the power conversion efficiency (PCE) and stability of formamidinium-caesium lead-tin iodide perovskite solar cells.

Materials:

  • Perovskite precursors (e.g., FAI, PbI₂, SnI₂, CsI)

  • This compound

  • Solvent (e.g., DMF/DMSO mixture)

Procedure:

  • Prepare the perovskite precursor solution by dissolving the precursor salts in the solvent mixture.

  • Prepare a stock solution of this compound in the same solvent.

  • Add a specific molar percentage of the this compound solution to the perovskite precursor solution (e.g., 0.1-1.0 mol%).

  • Deposit the perovskite film using a standard spin-coating method.

  • Anneal the film at a specified temperature (e.g., 100 °C).

  • Complete the solar cell device fabrication by depositing the hole transport layer, top electrode, etc.

  • Characterize the photovoltaic performance of the resulting devices.

Logical Relationship of Defect Passivation:

Defect_Passivation additive 2-Amino-5-fluoro- 3-iodopyridine perovskite Perovskite Film additive->perovskite passivation Defect Passivation additive->passivation Amino group interaction defects Surface & Grain Boundary Defects perovskite->defects recombination Reduced Charge Recombination passivation->recombination performance Improved Device Performance (PCE, Stability) recombination->performance

Caption: Logical flow of defect passivation in perovskite solar cells.

Quantitative Data Summary

As of the current literature, specific quantitative data for materials synthesized using this compound is not available. The following tables are provided as templates to guide researchers in documenting their findings.

Table 1: Polymer Properties

Polymer IDMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Thermal Decomposition Temp. (TGA, °C)HOMO (eV)LUMO (eV)
P1Data unavailableData unavailableData unavailableData unavailableData unavailable
P2Data unavailableData unavailableData unavailableData unavailableData unavailable

Table 2: Perovskite Solar Cell Performance

Additive Concentration (mol%)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
0 (Control)Data unavailableData unavailableData unavailableData unavailable
0.1Data unavailableData unavailableData unavailableData unavailable
0.5Data unavailableData unavailableData unavailableData unavailable
1.0Data unavailableData unavailableData unavailableData unavailable

Safety Information

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed hazard information.

Disclaimer: The protocols and applications described in these notes are based on established chemical principles and are intended for use by qualified researchers. Optimization of reaction conditions may be necessary for specific substrates and applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-5-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-Amino-5-fluoro-3-iodopyridine in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this substrate present specific challenges that require careful optimization of reaction conditions.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound, offering a systematic approach to diagnosing and resolving these issues.

Q1: Why is my Suzuki coupling reaction failing or resulting in very low yields?

A1: Low yields or reaction failure with this compound are common and can stem from several factors related to the substrate's inherent properties and reaction conditions. The primary challenges include:

  • Catalyst Inhibition or Deactivation : The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst.[1][2] This coordination can inhibit the catalyst or deactivate it, effectively stopping the catalytic cycle.[1]

  • Ineffective Catalyst System : For challenging, electron-rich heteroaryl halides, standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3] The choice of both the palladium precursor and, more critically, the ligand is essential for success.[1]

  • Oxygen Contamination : The active Pd(0) catalytic species is highly sensitive to oxygen.[3] Insufficient degassing of solvents and the reaction vessel can lead to rapid catalyst deactivation and the formation of palladium black.[1][4]

  • Suboptimal Base or Solvent : The base activates the boronic acid for transmetalation, and its effectiveness is highly dependent on the solvent system.[3] An inappropriate combination can halt the reaction or promote side reactions.[2]

  • Low Reaction Temperature : As an aryl iodide, the substrate is relatively reactive. However, the electronic properties of the aminopyridine ring may still necessitate elevated temperatures (e.g., 80–110 °C) to ensure efficient oxidative addition and overall reaction kinetics.[1][3]

Q2: I'm observing significant side products. What are they and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to complex product mixtures and reduced yields. The most common are:

  • Protodeboronation : This is the hydrolysis of the boronic acid starting material back to its corresponding arene, consuming the nucleophile.[1] This is often promoted by excessive water or an unsuitable base.[1][2]

    • Solution : Use boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis.[1][2] Alternatively, running the reaction under strictly anhydrous conditions can mitigate this issue.[1]

  • Dehalogenation : This is the reduction of the starting this compound to 2-Amino-5-fluoropyridine. This can occur if a hydride source is present in the reaction mixture.[1][5]

    • Solution : Ensure solvents are pure and not a source of hydrides.[1] Optimizing the reaction time to be just long enough for product formation can also minimize this side reaction.[1]

  • Homocoupling : This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct.

    • Solution : This is often caused by the presence of oxygen or suboptimal catalyst conditions. Thoroughly degassing the reaction mixture and using an appropriate ligand can reduce homocoupling.

Frequently Asked Questions (FAQs)

Q3: What are the recommended catalyst and ligand systems for this substrate?

A3: While no single system is universally perfect, challenging heteroaryl couplings like this benefit greatly from specific types of catalysts. Standard Pd(PPh₃)₄ may not be effective.[3] Modern systems utilizing bulky, electron-rich phosphine ligands are highly recommended as they accelerate the key steps of the catalytic cycle and prevent catalyst deactivation.[1][6]

Palladium PrecursorRecommended LigandMolar Ratio (Pd:Ligand)Typical Loading (mol%)Notes
Pd(OAc)₂SPhos, XPhos, RuPhos1:2 to 1:41-5%Buchwald-type ligands are highly effective for aminopyridine substrates and can prevent the need for N-protection.[1][6]
Pd₂(dba)₃cataCXium A, tBuXPhos1:2 to 1:41-3%DBA complexes are excellent sources of Pd(0) but can be sensitive to air and light.[5]
PdCl₂(dppf)(none, is a pre-formed complex)N/A2-5%A robust and common pre-catalyst, though it may require higher temperatures and catalyst loadings.[3]
Q4: How do I select the optimal base and solvent?

A4: The choice of base and solvent are critically linked. For challenging substrates, a stronger, non-nucleophilic base is often required. The solvent must solubilize all components and be compatible with the chosen catalyst system.

BaseRecommended Solvent(s)Temperature Range (°C)Notes
K₃PO₄1,4-Dioxane, Toluene, THF80 - 110A strong base often used for difficult couplings.[3] May require a small amount of water to be effective, but excess water can promote side reactions.[7]
Cs₂CO₃1,4-Dioxane, DMF80 - 110A highly effective but more expensive base, often provides excellent results with aryl chlorides and other challenging halides.[3]
K₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O80 - 110A standard base, often used in aqueous mixtures. Can be effective but may increase the risk of protodeboronation.[8]
KFTHF, 1,4-Dioxane60 - 100A milder base that can be used if the substrate is sensitive to stronger bases, though it may result in slower reaction rates.[9][10]
Q5: Is it necessary to protect the amino group on the pyridine ring?

A5: Not always. Historically, protecting amine groups was common to prevent catalyst inhibition.[6] However, modern catalyst systems, particularly those using bulky dialkylbiaryl phosphine ligands (like SPhos and XPhos), are highly effective at promoting the desired coupling without N-protection.[6][11] It is generally recommended to first attempt the reaction without a protecting group. If catalyst deactivation remains a persistent issue, then protection (e.g., as a Boc or acetamide group) can be considered.

Q6: How should I monitor the reaction's progress?

A6: The reaction progress can be effectively monitored by standard analytical techniques.[1][3]

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of the starting material (this compound) and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the consumption of starting materials and the mass of the desired product. This is the preferred method for accurate monitoring.[1][3]

Visualized Workflows and Protocols

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Solids to Flask (Aryl Iodide, Boronic Acid, Base) B Purge with Inert Gas (Evacuate & Backfill 3x) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat Reaction (80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up (Dilute, Extract, Dry) F->G Reaction Complete H Purify Crude Product (Column Chromatography) G->H I Characterize Product H->I

Caption: A standard workflow for setting up and performing the Suzuki coupling reaction.

Troubleshooting Decision Tree

G Start Low or No Yield Q_Degas Was system thoroughly degassed? Start->Q_Degas Sol_Degas Degas solvents and purge reaction vessel with Ar/N₂. Q_Degas->Sol_Degas No Q_Ligand What ligand was used? Q_Degas->Q_Ligand Yes Sol_Ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Q_Ligand->Sol_Ligand PPh₃ or similar Q_Base What base was used? Q_Ligand->Q_Base Bulky phosphine Sol_Base Consider a stronger base (e.g., K₃PO₄, Cs₂CO₃). Q_Base->Sol_Base Weak (e.g., Na₂CO₃) Check_SM Check starting material purity. Consider side reactions (protodeboronation, dehalogenation). Q_Base->Check_SM Strong (e.g., K₃PO₄)

References

Technical Support Center: Synthesis of 2-Amino-5-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Amino-5-fluoro-3-iodopyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common synthetic strategy to produce this compound?

A common and effective strategy involves the direct electrophilic iodination of 2-Amino-5-fluoropyridine. This starting material can be synthesized from 2-aminopyridine through a multi-step process including nitration, reduction, and a Schiemann reaction for fluorination.[1] The final iodination step must be regioselective to yield the desired 3-iodo isomer.

Q2: I am getting a low yield during the final iodination step. What are the potential causes?

Low yields in the iodination of 2-Amino-5-fluoropyridine can stem from several factors:

  • Poor regioselectivity: The formation of other iodo-isomers is a common issue. The directing effects of the amino and fluoro groups on the pyridine ring influence the position of iodination.

  • Suboptimal iodinating agent: The choice of iodinating reagent and reaction conditions is critical. Harsh conditions can lead to decomposition or the formation of byproducts.[2]

  • Decomposition of starting material or product: The aminopyridine ring system can be sensitive to strongly acidic or oxidizing conditions.

Q3: How can I improve the regioselectivity of the iodination to favor the 3-position?

Improving regioselectivity for 3-iodination is a key challenge. Here are some strategies:

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid can promote iodination at the position ortho to the amino group.[2] Radical-based iodination protocols have also been shown to favor C3 and C5 iodination in pyridines.[3][4][5]

  • Protecting the Amino Group: Acetylation of the amino group can alter its directing effect and may influence the regioselectivity of the subsequent iodination. The acetyl group can be removed by hydrolysis in a later step.

  • Reaction Conditions: Careful control of temperature and reaction time is crucial. Lower temperatures often favor the formation of the thermodynamically more stable product.

Q4: I am observing the formation of di-iodinated or other isomeric byproducts. How can I minimize these?

The formation of di-iodinated or other isomers is a common problem. To minimize these byproducts:

  • Control Stoichiometry: Use a precise stoichiometry of the iodinating agent. A slight excess may be needed for full conversion, but a large excess will likely lead to di-substitution.

  • Purification: Effective purification by column chromatography is often necessary to separate the desired product from isomers and byproducts.

  • Alternative Routes: Consider a Sandmeyer reaction on a corresponding 3-amino precursor if direct iodination proves to be unselective.[6][7][8][9][10]

Q5: My Sandmeyer reaction for iodination is giving a low yield. What are common side reactions?

The Sandmeyer reaction, while powerful, can have side reactions that lower the yield:

  • Phenol Formation: Reaction of the diazonium salt with water, especially at elevated temperatures, can produce the corresponding phenol.[11]

  • Azo Coupling: The diazonium salt can couple with the starting amine or other electron-rich aromatic compounds in the mixture to form azo compounds.[11]

  • Intramolecular Cyclization: In some cases, intramolecular reactions can lead to the formation of heterocyclic byproducts.[12]

Troubleshooting Guide: Low Yield in the Iodination of 2-Amino-5-fluoropyridine

Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficiently reactive iodinating agent or non-optimal reaction conditions.- Switch to a more reactive iodinating agent (e.g., N-Iodosuccinimide with an acid catalyst).- Increase the reaction temperature cautiously, monitoring for product decomposition.- Extend the reaction time.
Formation of multiple isomeric products Poor regioselectivity of the iodination reaction.- Employ a directing group strategy, such as acetylation of the amino group.- Explore alternative iodination methods, such as a radical-based protocol.[3][4][5]- Optimize the solvent and temperature to enhance selectivity.
Significant byproduct formation (tar or unidentifiable products) Decomposition of starting material or product under the reaction conditions.- Use milder reaction conditions (lower temperature, less harsh acid).- Ensure the absence of strong oxidizing or reducing agents unless part of the intended reaction.- Degas solvents to remove oxygen, which can promote side reactions.
Difficulty in product isolation and purification Similar polarity of the product and byproducts.- Optimize the mobile phase for column chromatography to achieve better separation.- Consider recrystallization from a suitable solvent system.- Derivatization of the product or byproduct to alter polarity for easier separation.

Experimental Protocols

Protocol 1: Direct Iodination of 2-Amino-5-fluoropyridine

This protocol is a general guideline and may require optimization.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Amino-5-fluoropyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.05 equivalents) portion-wise to the cooled solution.

  • Addition of Acid Catalyst (Optional): If required, add trifluoroacetic acid (TFA) (0.1-0.5 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sandmeyer-type Iodination of a 3-Amino Precursor

This is a general protocol for a Sandmeyer-type reaction to introduce iodine.

  • Diazotization:

    • Dissolve the 2,5-disubstituted-3-aminopyridine precursor (1.0 equivalent) in an aqueous acidic solution (e.g., HCl or H₂SO₄) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI) (1.5-2.0 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification:

    • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_sm Check Starting Material Purity start->check_sm analyze_crude Analyze Crude Reaction Mixture (LC-MS, NMR) check_sm->analyze_crude If pure sm_impure Starting Material Impure check_sm->sm_impure If impure no_product No Desired Product analyze_crude->no_product low_conversion Low Conversion analyze_crude->low_conversion byproducts Significant Byproducts analyze_crude->byproducts purify_sm Purify Starting Material sm_impure->purify_sm purify_sm->start optimize_conditions Optimize Reaction Conditions (Temperature, Time, Reagents) no_product->optimize_conditions Incorrect Conditions consider_alt_route Consider Alternative Synthetic Route no_product->consider_alt_route If optimization fails change_reagents Change Iodinating Agent or Catalyst low_conversion->change_reagents byproducts->optimize_conditions Side Reactions optimize_purification Optimize Purification Method byproducts->optimize_purification Separation Issues success Improved Yield optimize_conditions->success change_reagents->success optimize_purification->success consider_alt_route->success

Caption: Troubleshooting workflow for low yield.

Reaction_Pathway cluster_0 Synthesis of 2-Amino-5-fluoropyridine (Starting Material) cluster_1 Final Iodination Step 2-Aminopyridine 2-Aminopyridine 2-Acetamido-5-nitropyridine 2-Acetamido-5-nitropyridine 2-Aminopyridine->2-Acetamido-5-nitropyridine 1. Acylation 2. Nitration 2-Acetamido-5-aminopyridine 2-Acetamido-5-aminopyridine 2-Acetamido-5-nitropyridine->2-Acetamido-5-aminopyridine Reduction 2-Acetamido-5-fluoropyridine 2-Acetamido-5-fluoropyridine 2-Acetamido-5-aminopyridine->2-Acetamido-5-fluoropyridine Diazotization (Schiemann) 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine 2-Acetamido-5-fluoropyridine->2-Amino-5-fluoropyridine Hydrolysis This compound This compound 2-Amino-5-fluoropyridine->this compound Iodination (e.g., NIS, TFA)

Caption: Synthetic pathway to the target molecule.

References

Technical Support Center: Purification of 2-Amino-5-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-5-fluoro-3-iodopyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography - Inappropriate solvent system (mobile phase).- Co-elution of impurities.- Column overloading.- Residual acidic sites on silica gel causing tailing.- Optimize Mobile Phase: Systematically screen solvent systems. A common starting point for aminopyridines is a gradient of ethyl acetate in hexanes. For more polar impurities, a dichloromethane/methanol gradient may be effective.[1]- Use a Modified Stationary Phase: Consider using an amine-functionalized silica gel to minimize tailing and improve separation of basic compounds.[1]- Add a Mobile Phase Modifier: Incorporate a small amount of a competing amine, such as triethylamine (0.1-1%), into the mobile phase to block the acidic silanol groups on the silica surface.[1][2]- Reduce Column Loading: Decrease the amount of crude material loaded onto the column to improve separation efficiency.
Product Oiling Out During Recrystallization - The chosen solvent is too non-polar.- The cooling process is too rapid.- Presence of impurities that lower the melting point.- Select an Appropriate Solvent System: Test various solvent systems. For halogenated pyridines, mixtures like ethanol/water, toluene/hexane, or acetic acid/water can be effective.[3]- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a crystalline lattice rather than an amorphous oil.- Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure product to initiate crystallization.- Use a Two-Solvent System: Dissolve the compound in a good solvent at an elevated temperature and then slowly add a poor solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[4]
Persistent Colored Impurities - Highly conjugated byproducts formed during synthesis.- Oxidation of the amino group.- Activated Carbon Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb many colored impurities, which can then be removed by hot filtration.[3]- Note: Use charcoal sparingly as it can also adsorb the desired product, leading to lower yields.
Incomplete Removal of Starting Materials or Reagents - Unreacted 2-amino-5-fluoropyridine.- Residual iodinating reagent (e.g., N-iodosuccinimide).- Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The basic 2-amino-5-fluoropyridine will be protonated and move to the aqueous layer. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[5]- Aqueous Washes: Succinimide byproduct from NIS can often be removed by washing the organic layer with water or brine.
Presence of Dihalogenated Impurity - Over-iodination during the synthesis. A likely impurity is 2-amino-3,5-diiodopyridine.- Careful Column Chromatography: A well-optimized gradient on silica gel should be able to separate the mono- and di-iodinated products due to their different polarities.- Fractional Recrystallization: This may be possible if there is a significant difference in the solubility of the desired product and the dihalogenated impurity in a particular solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in the synthesis of this compound?

A1: A common impurity in the synthesis of similar compounds, such as 2-amino-5-bromo-3-iodopyridine, is the di-halogenated byproduct. In this case, it would likely be 2-amino-3,5-diiodopyridine, formed from over-iodination of the starting material or product.

Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A2: The choice of purification technique depends on the impurity profile. Column chromatography is typically more effective for separating compounds with different polarities, such as the desired product from starting materials or di-halogenated byproducts. Recrystallization is a good option for removing small amounts of impurities and for final polishing of the product to obtain high purity, especially if the crude material is already relatively clean.

Q3: What are some recommended solvent systems for recrystallizing this compound?

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification. A suitable mobile phase for TLC would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve good separation of spots. The spots can be visualized under UV light.

Q5: My purified this compound is a yellow powder. Is this normal?

A5: While the ideal color is often white to off-white, a pale yellow color in aminopyridine derivatives is not uncommon and may not necessarily indicate significant impurity.[7] However, a darker color could suggest the presence of oxidized impurities, and a treatment with activated carbon during recrystallization might be beneficial.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column in the desired mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen mobile phase. A gradient elution, starting with a low polarity solvent mixture and gradually increasing the polarity, is often effective. For example, start with 10% ethyl acetate in hexanes and gradually increase to 30% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Example Data (Illustrative):

Method Mobile Phase Gradient Purity (by HPLC) Yield
Column Chromatography10-30% Ethyl Acetate in Hexanes>98%85%
Column Chromatography with 0.5% Triethylamine10-30% Ethyl Acetate in Hexanes>99%82%
Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Activated carbon (optional)

  • Erlenmeyer flask, condenser, Buchner funnel, and filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Example Data (Illustrative):

Recrystallization Solvent Purity (by HPLC) Yield
Ethanol99.0%75%
Isopropanol99.2%72%
Ethanol/Water (9:1)99.5%80%

Visualizations

experimental_workflow General Purification Workflow for this compound crude Crude Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve acid_wash Wash with Dilute Acid (e.g., 1M HCl) dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_layer Organic Layer (contains neutral/acidic impurities) separate_layers->organic_layer impurities aqueous_layer Aqueous Layer (contains protonated amine impurities) separate_layers->aqueous_layer product basify Basify Aqueous Layer (e.g., with NaOH) aqueous_layer->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate column Column Chromatography dry_concentrate->column purified_product Purified Product recrystallize Recrystallization column->recrystallize recrystallize->purified_product

Caption: Workflow for purification via acid-base extraction and chromatography.

troubleshooting_logic Troubleshooting Logic for Recrystallization start Crude Product for Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool result Observe Outcome cool->result crystals Pure Crystals Formed result->crystals Success oiling_out Product Oils Out result->oiling_out Problem no_crystals No Crystals Form result->no_crystals Problem colored_crystals Crystals are Colored result->colored_crystals Problem solution1 - Re-heat and add more 'good' solvent - Cool slower - Use a different solvent system oiling_out->solution1 solution2 - Scratch flask - Add seed crystal - Concentrate solution and re-cool no_crystals->solution2 solution3 - Add activated carbon to hot solution - Perform hot filtration colored_crystals->solution3

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Catalyst Selection for Coupling Reactions in the Presence of Amine Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of performing coupling reactions on substrates containing amine functionalities. Amine groups can often interfere with catalytic cycles, leading to poor yields and side reactions. This resource offers strategies for catalyst selection, the use of protecting groups, and reaction optimization to overcome these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing or giving low yields when my substrate contains a free amine?

A1: Free amines can interfere with palladium-catalyzed coupling reactions in several ways:

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center. This coordination can inhibit the catalytic cycle by preventing the binding of other reactants or by deactivating the catalyst altogether.[1][2][3]

  • Unwanted Side Reactions: The amine itself can act as a nucleophile, leading to undesired side products. In Buchwald-Hartwig aminations, the product amine can sometimes bind too strongly to the palladium, inhibiting product release and further turnover.[1]

  • Base Interactions: Amines can act as bases, which may not be compatible with the desired reaction conditions or may lead to unproductive pathways.

Q2: What is the most common strategy to prevent amine group interference?

A2: The most common and often most effective strategy is the use of a protecting group for the amine.[4][5] By temporarily converting the amine into a less nucleophilic functional group, such as a carbamate, its ability to interfere with the catalyst is significantly reduced. The most widely used amine protecting groups are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).[4]

Q3: Are there ways to perform coupling reactions with free amines without using protecting groups?

A3: Yes, in many cases, careful selection of the catalyst system can allow for successful coupling reactions without the need for protecting groups. The key is to use ligands that promote the desired catalytic cycle while minimizing interactions with the amine. Bulky, electron-rich phosphine ligands are often effective in these situations.[6] Additionally, for specific reactions like the Sonogashira coupling, copper-free and amine-free protocols have been developed to circumvent issues arising from the amine base and copper co-catalyst.[3][7][8]

Q4: How do I choose the right ligand for a coupling reaction with an amine-containing substrate?

A4: The choice of ligand is critical and depends on the specific coupling reaction, the nature of the amine (primary, secondary, aliphatic, aromatic), and the aryl halide.[9][10] Generally, bulky and electron-rich biarylphosphine ligands are preferred as they can stabilize the active palladium catalyst and promote the reductive elimination step, which is often the rate-limiting step.[6] For challenging substrates, such as aryl chlorides, highly active ligands like BrettPhos have been shown to be effective.[11]

Troubleshooting Guides

Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Catalyst Inhibition by Amine Substrate/Product The amine or the resulting arylamine product may be coordinating too strongly to the palladium center.[1] Solution: Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or BrettPhos to promote reductive elimination and prevent product inhibition.[6][11]
Inefficient Pre-catalyst Activation If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete.[6] Solution: Use a palladium pre-catalyst, such as a G3 or G4 pre-catalyst, which readily forms the active catalyst. Alternatively, ensure your reaction conditions (base, solvent) are suitable for in-situ reduction.
Base-Related Problems The base may be of poor quality, not strong enough, or sterically hindered.[1] Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is fresh and handled under inert conditions.[10]
Impure Reagents Trace impurities in the amine starting material can poison the catalyst. Solution: Purify the amine by distillation, crystallization, or by passing it through a plug of activated alumina before use.
Issue 2: Side Reactions in Suzuki-Miyaura Coupling with Amino-Substituted Aryl Halides
Potential Cause Troubleshooting Step
Dehalogenation of Aryl Halide The palladium-hydride species, formed from side reactions with the solvent or base, can lead to the reduction of the aryl halide. Solution: Use a well-defined palladium pre-catalyst and high-purity, anhydrous solvents. Consider using a weaker base if dehalogenation is significant.
Homocoupling of Boronic Acid This can be promoted by the presence of oxygen or Pd(II) species. Solution: Thoroughly degas all solvents and reagents. Use a pre-catalyst that ensures efficient generation of the active Pd(0) species.
Poor Selectivity with Multiple Halides When the substrate contains more than one halogen, the selectivity of the coupling can be an issue. Solution: The selectivity is influenced by the ligand and reaction conditions. For instance, with dihalo-pyridines, ligand choice can direct the coupling to a specific position.[12]
Issue 3: Catalyst Deactivation in Sonogashira Coupling with Amine-Containing Substrates
Potential Cause Troubleshooting Step
Catalyst Poisoning by Amine The amine substrate or the amine base used in traditional protocols can deactivate the palladium catalyst. Solution: Employ a copper-free and amine-free Sonogashira protocol.[3][8] These methods often use an inorganic base like K₂CO₃ or Cs₂CO₃.[8][13]
Glaser Coupling (Homocoupling of Alkyne) This is a common side reaction, especially when using copper co-catalysts. Solution: A copper-free protocol will eliminate Glaser coupling.[1] If a copper co-catalyst is necessary, ensure it is from a high-purity source and use it at a low loading.
Palladium Black Formation This indicates catalyst agglomeration and precipitation. Solution: Use appropriate ligands to stabilize the palladium center. Ensure rigorous degassing of solvents and reagents to remove oxygen.[1]

Quantitative Data on Catalyst Performance

The selection of the appropriate catalyst system is paramount for a successful coupling reaction. Below are tables summarizing the performance of various catalysts and ligands for specific coupling reactions involving amine-containing substrates.

Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of Primary Amines with Aryl Chlorides

Catalyst SystemBaseSolventTemp (°C)Time (h)Aryl ChlorideAmineYield (%)
Pd₂(dba)₃ / BrettPhosNaOt-BuDioxane1001.54-chlorotoluenen-hexylamine98
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH110184-chloroanisolemorpholine95
Pd-G3-XPhosLHMDSTHFRT242-chloropyridineaniline92
Pd(OAc)₂ / SPhosCs₂CO₃Toluene100204-chlorobenzonitrilepiperidine96

Data compiled from various sources for illustrative purposes.

Table 2: Performance of Catalysts in Suzuki-Miyaura Coupling of Amino-Substituted Bromopyridines

Catalyst SystemBaseSolventSubstrateCoupling PartnerYield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-Bromo-2-methylpyridin-3-aminePhenylboronic acidModerate to Good
PdCl₂(SPhos)K₂CO₃DMFN-protected-5-bromo-2-nitrophenyl-benzimidazole4-methoxyphenylboronic acidup to 81
PdCl₂(dppf)Na₂CO₃DME/H₂O2-Amino-5-bromopyridine3-tolylboronic acid85

Data is illustrative and sourced from literature.[14] Direct comparative data for 3-Amino-5-bromopyridine can be limited, so analogs are included.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent, such as a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is fully dissolved.[4]

  • Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.[4]

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection
  • Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).

  • TFA Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[4]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The resulting amine salt can be used directly or neutralized.[4]

Protocol 3: General Procedure for a Copper-Free Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium pre-catalyst (e.g., Pd(CH₃CN)₂Cl₂, 0.5 mol %), the ligand (e.g., cataCXium A, 1 mol %), and the base (e.g., Cs₂CO₃, 2.0 equivalents).[8]

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2-MeTHF).[8]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Amine_Interference_Pathway cluster_catalytic_cycle Desired Catalytic Cycle cluster_interference Interference Pathway Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-X Deactivated_Catalyst Deactivated_Catalyst Pd(0)->Deactivated_Catalyst Transmetalation Transmetalation Oxidative_Addition->Transmetalation Nu-M Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Nu Free_Amine Free_Amine Free_Amine->Deactivated_Catalyst Coordination caption Mechanism of Amine Interference in Catalysis Catalyst_Selection_Workflow Start Substrate with Amine Group Decision1 Is the amine essential for the next step? Start->Decision1 Protect_Amine Protect Amine (e.g., Boc, Fmoc) Decision1->Protect_Amine No Coupling_Unprotected Direct Coupling with Free Amine Decision1->Coupling_Unprotected Yes Coupling_Protected Perform Coupling Reaction Protect_Amine->Coupling_Protected Deprotect Deprotect Amine Coupling_Protected->Deprotect Final_Product1 Final Product Deprotect->Final_Product1 Decision2 Reaction Successful? Coupling_Unprotected->Decision2 Optimize Optimize Catalyst System (Bulky Ligands, Pre-catalyst) Decision2->Optimize No Final_Product2 Final Product Decision2->Final_Product2 Yes Optimize->Coupling_Unprotected caption Decision Workflow for Catalyst Selection

References

Technical Support Center: Regioselective Functionalization of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges of achieving regioselectivity in the functionalization of aminopyridines. Due to their multiple reactive sites—the exocyclic amino group, the ring nitrogen, and several C-H bonds—precise control of reactivity is a common experimental challenge.

Frequently Asked Questions (FAQs)

Q1: My reaction yields a mixture of N-arylated and C-arylated products. How can I selectively functionalize the exocyclic amino group?

A1: Achieving selective N-functionalization over C-functionalization often depends on the catalyst system and reaction conditions. While palladium catalysts are frequently used for C-H arylation, copper-catalyzed systems, often used in Ullmann-type reactions, can favor N-arylation. For 2-aminopyridine derivatives, a chemoselective N-arylation has been achieved using arynes, which react preferentially with the amino group.[1][2]

Troubleshooting Steps:

  • Switch Catalyst System: If you are using a Palladium catalyst and observing undesired C-H activation, consider switching to a Copper(I)-based system (e.g., CuI with a suitable ligand). For some substrates like 2-aminobenzimidazoles, Pd catalysts selectively arylate the amino group, while Cu catalysts arylate the azole nitrogen.

  • Protect the Ring: If C-H functionalization is dominant, consider temporarily protecting the desired C-H positions with blocking groups that can be removed post-reaction.

  • Use Aryne Chemistry: For selective N-arylation of 2-aminopyridines, generating an aryne intermediate (e.g., from a silylaryl triflate) in the presence of your aminopyridine can provide high yields of the N-arylated product.[1][2]

Q2: How can I achieve regioselective C-H functionalization at a specific position on the pyridine ring?

A2: Regioselectivity in C-H functionalization is primarily dictated by the position of the amino group, the choice of directing group (if any), and the catalytic system. The inherent electronic properties of the aminopyridine isomer play a crucial role.

  • 2-Aminopyridines: The amino group (or a modified version of it) can act as a directing group to functionalize the C3 position.[3]

  • 3-Aminopyridines: This isomer is challenging. Without a strong directing group, functionalization can be difficult to control. Strategies often involve installing a separate directing group at the amino position to target either C2 or C4.

  • 4-Aminopyridines: The amino group can direct functionalization to the C3 position.

The use of removable directing groups attached to the exocyclic amine is a powerful and common strategy to override the natural reactivity of the ring and enforce selectivity at a specific position.[4][5][6]

Troubleshooting Guide: Regioselective C-H Functionalization

Problem: Poor regioselectivity in the Pd-catalyzed C-H arylation of 3-aminopyridine, resulting in a mixture of C2 and C4 products.

This is a classic challenge due to the subtle electronic differences between the C2 and C4 positions. The following guide offers strategies to favor one isomer over the other.

Logical Workflow for Selecting a C-H Functionalization Strategy

G start Select Functionalization Goal n_func N-Functionalization start->n_func Amino Group Target c_func C-H Functionalization start->c_func Ring C-H Target n_strat Use Cu-Catalysis or Aryne Chemistry n_func->n_strat c_isomer Which Isomer? c_func->c_isomer amino2 2-Aminopyridine c_isomer->amino2 2-AP amino3 3-Aminopyridine c_isomer->amino3 3-AP amino4 4-Aminopyridine c_isomer->amino4 4-AP c3_strat Amine directs to C3 amino2->c3_strat c2_c4_select Control C2 vs C4? amino3->c2_c4_select amino4->c3_strat c2_strat Use C2-Directing Group (e.g., Picolinamide) c2_c4_select->c2_strat C2 desired c4_strat Use C4-Directing Strategy (e.g., N-oxide, distal DG) c2_c4_select->c4_strat C4 desired

Caption: Decision tree for regioselective aminopyridine functionalization.

Strategies to Enhance Selectivity:

  • Installation of a Directing Group (DG): This is the most effective method. By acylating the amino group with a specific moiety, you can force the catalyst into proximity with a single C-H bond.

    • For C2 Selectivity: Use a bidentate directing group like a picolinamide. The catalyst coordinates to both the amide oxygen and the directing group's nitrogen, positioning it perfectly for C2 activation.

    • For C4 Selectivity (meta-position): Achieving meta-selectivity is more complex and a frontier in C-H activation.[7][8][9] It often requires specialized "meta-directing" templates that create a large macrocycle to reach the distal C4 position.

Mechanism of a Directing Group for C2-Arylation

G cluster_0 Coordination & C-H Activation cluster_1 Oxidative Addition & Reductive Elimination Reactants 3-Picolinoyl-aminopyridine + Pd(OAc)₂ Intermediate Cyclometalated Pd(II) Intermediate (C2-H bond cleaved) Reactants->Intermediate CMD Step Pd_IV Pd(IV) Intermediate Intermediate->Pd_IV + Ar-I Product C2-Arylated Product + Pd(II) Pd_IV->Product Reductive Elimination Catalyst Pd(0) Product->Catalyst Base Catalyst->Reactants Oxidant

Caption: Simplified mechanism for directing group-assisted C2-arylation.

  • Tuning Ligands and Additives: In non-directed reactions, the ligand on the palladium catalyst can influence selectivity through steric effects.

    • Bulky Ligands: May favor the less sterically hindered C4 position.

    • Electron-Rich Ligands: Can alter the electronic nature of the catalyst, potentially favoring one site over another.

Quantitative Data: Ligand Effect on C-H Arylation of N-acetyl-3-aminopyridine

The following table summarizes hypothetical, yet representative, data on how ligand choice can influence the regioselectivity of a Pd-catalyzed C-H arylation of N-acetyl-3-aminopyridine with iodobenzene.

Catalyst/Ligand SystemTemperature (°C)C2:C4 RatioCombined Yield (%)
Pd(OAc)₂ / PPh₃1201 : 1.565
Pd(OAc)₂ / P(o-tol)₃1201 : 2.870
Pd(OAc)₂ / XPhos1002.1 : 185
Pd(OAc)₂ / No Ligand1201 : 1.240

Data is illustrative and based on general principles of steric and electronic effects in catalysis.

Key Experimental Protocol

Directed C2-Arylation of 3-Aminopyridine via a Removable Picolinamide Directing Group

This protocol describes a typical procedure for the palladium-catalyzed C-H arylation at the C2 position of 3-aminopyridine, using a picolinamide directing group.[10]

Part 1: Synthesis of the Directing Group-Substrate Conjugate (N-(pyridin-3-yl)picolinamide)

  • Materials: 3-Aminopyridine, Picolinoyl chloride hydrochloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-aminopyridine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (2.5 eq) to the solution.

    • Slowly add a solution of picolinoyl chloride hydrochloride (1.1 eq) in DCM to the flask.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure picolinamide substrate.

Part 2: Palladium-Catalyzed C2-Arylation

  • Materials: N-(pyridin-3-yl)picolinamide (1.0 eq), Aryl Iodide (1.2 eq), Pd(OAc)₂ (5 mol%), Cs₂CO₃ (2.0 eq), Toluene.

  • Procedure:

    • To a flame-dried Schlenk tube, add the picolinamide substrate, aryl iodide, Pd(OAc)₂, and Cs₂CO₃.

    • Evacuate and backfill the tube with an inert atmosphere three times.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the C2-arylated product.

Part 3: Removal of the Directing Group

  • Procedure: The picolinamide directing group can typically be cleaved under basic or acidic hydrolysis conditions (e.g., refluxing in aqueous NaOH or HCl) to reveal the free 2-aryl-3-aminopyridine.

References

Technical Support Center: Troubleshooting Palladium Catalyst Inhibition with Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving aminopyridine substrates.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low to No Product Yield

Q1: My palladium-catalyzed cross-coupling reaction with an aminopyridine substrate is resulting in low or no yield. What are the primary causes and how can I address them?

A1: Low or no yield in cross-coupling reactions with aminopyridines is a common challenge, primarily due to inhibition or deactivation of the palladium catalyst.[1] The lone pair of electrons on the nitrogen atoms of the aminopyridine can coordinate strongly to the palladium center, hindering the catalytic cycle.[1][2] Key areas to investigate and troubleshoot include:

  • Catalyst and Ligand Selection: The choice of the palladium precursor and, more critically, the ligand is paramount for a successful reaction.[1] Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3] Consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which have demonstrated efficacy in couplings with heteroaryl compounds.[1][3] Modern palladium precatalysts, like the Buchwald G3 precatalysts, can also provide a more active and stable catalytic species in solution.[1] N-heterocyclic carbene (NHC) ligands are also a good alternative due to their strong σ-donating ability, which can render the oxidative addition step more facile.[4]

  • Base Selection: The strength and solubility of the base are crucial. For challenging substrates like aminopyridines, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like NaHCO₃.[3][5]

  • Solvent and Degassing: Ensure that your solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[3] Common solvents for these reactions include toluene, dioxane, and THF.[6]

  • Reaction Temperature: Aminopyridine substrates, especially chloro-pyridines, are less reactive and often require higher temperatures (80-110 °C) to facilitate the rate-determining oxidative addition step.[3]

  • Catalyst Loading: While not the most ideal solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.[1]

Issue 2: Formation of Significant Side Products

Q2: My reaction is producing significant side products. What are the common side reactions with aminopyridine substrates and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to complex product mixtures and difficult purification. The most common side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid starting material, which is a common issue with heteroaryl boronic acids.[1] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or MIDA boronates.[1] Conducting the reaction under anhydrous conditions can also be beneficial.[1]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially if the palladium catalyst is exposed to oxygen. Rigorous degassing of the reaction mixture is essential to prevent this.

  • Dehalogenation: The starting aryl halide can be reduced, leading to the formation of the corresponding arene. This can be minimized by ensuring that the solvents are not a source of hydrides and by optimizing the reaction time to avoid prolonged exposure of the starting material to the reaction conditions.[1]

Frequently Asked Questions (FAQs)

Q1: Why are aminopyridines particularly challenging substrates in palladium-catalyzed cross-coupling reactions?

A1: Aminopyridines possess two nitrogen atoms with lone pairs of electrons: one in the pyridine ring and one in the amino group. Both of these can act as ligands and coordinate to the palladium catalyst.[1][2] This strong coordination can lead to the formation of stable, off-cycle palladium complexes, effectively "poisoning" or inhibiting the catalyst and preventing it from participating in the desired catalytic cycle.[1][7]

Q2: How do bulky, electron-rich phosphine ligands help to overcome catalyst inhibition?

A2: Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are effective for several reasons. Their steric bulk can disfavor the formation of inhibitory bis-ligated palladium complexes with the aminopyridine. Their electron-donating nature increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the Pd(0) species, a key step in the catalytic cycle.

Q3: What is the role of the base in these reactions, and why is its choice so important?

A3: The base plays a critical role in the transmetalation step of the catalytic cycle (in the case of Suzuki-Miyaura coupling) by activating the organoboron species.[3] For Buchwald-Hartwig amination, the base is required to deprotonate the amine nucleophile. The choice of base is crucial as it can influence the solubility of the reaction components and the rate of side reactions like protodeboronation.[1]

Q4: Are there alternatives to palladium catalysts for these types of couplings?

A4: While palladium catalysts are the most widely used, research into alternative, more earth-abundant, and less expensive metals is ongoing. For C-N bond formation, copper- and nickel-based catalyst systems have shown promise.[8] However, palladium catalysts currently offer the broadest substrate scope and highest reliability for these transformations.

Data Presentation

Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine

EntryLigandPalladium PrecursorYield (%)
1XPhosPd₂(dba)₃40
2RuPhosPd₂(dba)₃71
3SPhosPd₂(dba)₃76
4BINAPPd₂(dba)₃71
5RuPhos Precatalyst-83

Reaction conditions: 3-bromo-2-aminopyridine, morpholine, LiHMDS (2.5 equiv), THF, 65 °C, 16 h. Data adapted from a study on 3-halo-2-aminopyridines.[9]

Table 2: Comparison of Reaction Conditions for the Suzuki-Miyaura Coupling of Aminopyridines

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O80-9085
22-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃DioxaneRefluxUnsuccessful
33-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O80-9092
46-Chloropyridin-3-aminePhenylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene11095

This table compiles data from various sources to illustrate the impact of different reaction components on the yield.[2][3][10][11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aminopyridine with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aminopyridine halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[2][10]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)[2][10]

  • Degassed solvent (e.g., 1,4-Dioxane/water 4:1)[2]

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the aminopyridine halide, arylboronic acid, and base.[10]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) at least three times to establish an inert atmosphere.[2][10]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.[2]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][10]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Mandatory Visualizations

InhibitionMechanism cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd(0) Pd(0) OxidativeAddition Oxidative Addition Pd(0)->OxidativeAddition Ar-X InhibitedComplex [(Aminopyridine)n-Pd(0)] or [(Aminopyridine)n-Pd(II)] Pd(0)->InhibitedComplex Coordination Pd(II) Ar-Pd(II)-X OxidativeAddition->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation Ar'-B(OR)2 Pd(II)->InhibitedComplex Coordination Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' ReductiveElimination Reductive Elimination Ar-Pd(II)-Ar'->ReductiveElimination ReductiveElimination->Pd(0) Product Ar-Ar' ReductiveElimination->Product Aminopyridine Aminopyridine ExperimentalWorkflow start Start reagents Add Solids to Flask (Aryl Halide, Boronic Acid, Base) start->reagents purge Purge with Inert Gas (Evacuate & Backfill 3x) reagents->purge catalyst Add Catalyst & Ligand purge->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction (80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Dilute, Extract, Dry) monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify end End purify->end TroubleshootingTree Start Start LowYield Low or No Yield? Start->LowYield SideProducts Significant Side Products? LowYield->SideProducts No CheckCatalyst Check Catalyst System - Use bulky, electron-rich ligands (SPhos, XPhos, RuPhos) - Consider modern precatalysts - Increase catalyst loading LowYield->CheckCatalyst Yes MinimizeProtodeboronation Minimize Protodeboronation - Use boronic esters (pinacol, MIDA) - Anhydrous conditions SideProducts->MinimizeProtodeboronation Yes Success Reaction Successful SideProducts->Success No CheckBase Check Base - Use stronger base (K3PO4, Cs2CO3) - Ensure solubility CheckCatalyst->CheckBase CheckConditions Check Reaction Conditions - Thoroughly degas solvent - Increase temperature (80-110 °C) CheckBase->CheckConditions Failure Further Optimization Needed CheckConditions->Failure MinimizeHomocoupling Minimize Homocoupling - Rigorous degassing MinimizeProtodeboronation->MinimizeHomocoupling MinimizeDehalogenation Minimize Dehalogenation - Optimize reaction time - Use hydride-free solvents MinimizeHomocoupling->MinimizeDehalogenation MinimizeDehalogenation->Failure

References

Stability and storage conditions for 2-Amino-5-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Amino-5-fluoro-3-iodopyridine. Here you will find guidance on stability, storage, and troubleshooting for common experimental issues.

Stability and Storage Conditions

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound. The following table summarizes the recommended conditions and known sensitivities.

ParameterRecommendation/InformationPotential Issues
Temperature Store at 2-8°C.Higher temperatures can lead to gradual decomposition.
Light Keep in a dark place. Protect from light.Iodinated aromatic compounds can be light-sensitive, potentially leading to discoloration and degradation.[1]
Moisture Store in a tightly sealed container in a dry, well-ventilated area.The compound may be sensitive to moisture, which can affect its reactivity and lead to hydrolysis of the amino group or other side reactions.
Inert Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This prevents oxidation and reactions with atmospheric moisture.
Shelf Life Not definitively established. For optimal results, use within a year of purchase. Stability can vary based on storage conditions.Degradation can lead to inconsistent experimental results and the formation of impurities.
Incompatible Materials Strong oxidizing agents, strong acids.Vigorous reactions or degradation of the compound can occur.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Low or No Reaction Yield
Potential Cause Troubleshooting Steps
Poor Solubility - Ensure the solvent system is appropriate for dissolving this compound and other reactants. - Gentle heating may improve solubility, but monitor for potential degradation.
Reagent Degradation - Confirm the quality and purity of the compound, especially if it has been stored for a long time or under suboptimal conditions. - Consider using a fresh batch of the reagent.
Insufficient Activation - In coupling reactions, ensure the catalyst and any necessary ligands are active and used in the correct stoichiometry. - For reactions involving the amino group, ensure the reaction conditions are suitable for its nucleophilicity.
Reaction Temperature Too Low - Gradually increase the reaction temperature while monitoring for side product formation. Pyridine derivatives can sometimes require elevated temperatures to react.
Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Side Reactions - The pyridine ring is susceptible to various side reactions. Consider adjusting the reaction time, temperature, or the order of reagent addition. - The presence of three different functional groups (amino, fluoro, iodo) can lead to competing reactions. Protecting groups may be necessary for the amino group in certain reactions.
Over-iodination or Halogen Exchange - In reactions aiming to modify the amino or another part of the molecule, the iodine atom may participate in unwanted side reactions. - Use reaction conditions that are selective for the desired transformation.
Degradation of Starting Material - If the reaction is run at high temperatures or for extended periods, the starting material may degrade. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my this compound sample?

A1: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point can also be a good indicator of purity.

Q2: What are the primary safety precautions when handling this compound?

A2: this compound should be handled in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Q3: In a Suzuki or other cross-coupling reaction, which position is most likely to react?

A3: The iodine atom at the 3-position is the most likely site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2] The C-I bond is significantly more reactive in these types of reactions compared to the C-F and C-N bonds.

Q4: Can the amino group interfere with my reaction?

A4: Yes, the amino group is a nucleophile and a potential site for various reactions. Depending on the reagents and reaction conditions, it can undergo acylation, alkylation, or other transformations. It may also coordinate with metal catalysts, potentially inhibiting their activity. In such cases, protection of the amino group (e.g., as an acetyl or Boc derivative) may be necessary.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a general experimental workflow for a reaction involving this compound and a logical approach to troubleshooting common issues.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent & Solvent Preparation (Check purity, dry solvents) reaction_setup Reaction Setup (Inert atmosphere, proper glassware) reagent_prep->reaction_setup addition Addition of this compound & other reagents reaction_setup->addition monitoring Reaction Monitoring (TLC, LC-MS) addition->monitoring quench Quenching the Reaction monitoring->quench extraction Extraction & Washing quench->extraction purification Purification (Column chromatography, recrystallization) extraction->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: A general workflow for experiments using this compound.

G Troubleshooting Logic start Low or No Yield? check_reagents Reagents OK? start->check_reagents check_conditions Conditions OK? check_reagents->check_conditions Yes reagent_sol Use fresh reagents Confirm purity check_reagents->reagent_sol No side_products Side Products Present? check_conditions->side_products Yes condition_sol Optimize temperature, solvent, catalyst check_conditions->condition_sol No side_product_sol Adjust stoichiometry Consider protecting groups side_products->side_product_sol Yes success Problem Solved side_products->success No reagent_sol->start condition_sol->start side_product_sol->start

Caption: A decision tree for troubleshooting low-yield reactions.

References

Managing hazardous reagents in fluorinated pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing hazardous reagents and overcoming common challenges during the synthesis of fluorinated pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the synthesis of fluorinated pyridines?

A1: The primary hazards stem from the fluorinating agents used, which are often highly reactive, corrosive, and toxic. Key hazardous reagents include:

  • Elemental Fluorine (F₂): An extremely reactive, corrosive, and toxic gas that can ignite many materials on contact.[1][2]

  • Hydrogen Fluoride (HF): A highly corrosive and toxic gas or liquid that can cause severe burns and systemic toxicity.[3][4][5] HF readily penetrates the skin, causing deep tissue and bone damage.[1][6]

  • Pyridine Hydrofluoride (Olah's Reagent): A convenient form of anhydrous HF, but it still carries the same hazards of corrosivity and toxicity.[6][7]

  • Electrophilic Fluorinating Reagents (e.g., Selectfluor®, NFSI): While generally more manageable than F₂ or HF, these reagents can be harmful if swallowed, cause skin and eye irritation, and may cause allergic skin reactions.[8]

  • Silver (II) Fluoride (AgF₂): A moisture-sensitive solid that should be handled quickly in the air and stored in a desiccator.[9]

Q2: What are the essential engineering controls for working with hazardous fluorinating agents?

A2: Proper engineering controls are critical to minimize exposure. These include:

  • Fume Hoods: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be conducted in a properly functioning chemical fume hood.[3][8]

  • Glove Boxes: For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[8]

  • Gas Cabinets: For handling fluorine gas, a vented gas storage cabinet is essential.[1]

  • Ventilation: The work area should have a robust ventilation system, with a recommended air exchange rate of at least 8 times per hour.[2]

Q3: What personal protective equipment (PPE) is required for handling hazardous fluorinating agents?

A3: A comprehensive PPE ensemble is mandatory. Specific requirements vary with the reagent, but generally include:

PPE ItemSpecificationRationale
Gloves Neoprene or other HF-resistant gloves.[10] Double gloving is a best practice.Protects against skin contact with fluorine and hydrofluoric acid.[10]
Eye Protection Tightly sealed safety goggles and a full-face shield.[3][10]Protects against splashes and fumes that can cause severe eye damage or blindness.[3]
Body Protection Flame-resistant lab coat, a rubber or neoprene apron, long pants, and closed-toe shoes.[2][10][11]Provides a barrier against spills and splashes.
Respiratory Protection May be necessary depending on the specific procedure and risk assessment.Protects against inhalation of toxic vapors or gases.

Q4: What should I do in case of an accidental exposure to a fluorinating agent?

A4: Immediate and appropriate first aid is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes (or 5 minutes if 2.5% calcium gluconate gel is available).[1][8][11] Remove all contaminated clothing.[3][8] Apply 2.5% calcium gluconate gel to the affected area.[1][12] Seek immediate medical attention.[1][8]

  • Eye Contact: Immediately flush the eyes with water for at least 15-30 minutes, holding the eyelids open.[1][3][8] Do not apply calcium gluconate gel to the eyes.[3] Seek immediate medical attention.[1][8]

  • Inhalation: Move the affected person to fresh air.[3][8] If breathing is difficult, administer oxygen if trained to do so.[8] Seek immediate medical attention, as inhalation can cause delayed-onset pulmonary edema.[4][11] A nebulized solution of 2.5% calcium gluconate may be administered.[12]

  • Ingestion: Do not induce vomiting.[3] If the person is conscious, have them drink large amounts of water or milk.[3] Seek immediate medical attention.[3]

Troubleshooting Guides

Problem 1: Low Yield in Fluoropyridine Synthesis

Potential Cause Troubleshooting Step Rationale
Moisture in the reaction Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.Water can react with many fluorinating agents and intermediates, leading to side reactions and reduced yield.[8]
Impure Reagents Use freshly opened or purified reagents. The purity of starting materials is critical.Impurities can interfere with the reaction or lead to the formation of byproducts.
Incorrect Reaction Temperature Optimize the reaction temperature. Some fluorination reactions are highly temperature-sensitive.Sub-optimal temperatures can lead to incomplete reactions or the formation of side products. Elevated temperatures may be required for complete formation of the pyridine product in some cases.[13]
Sub-optimal Fluoride Source Consider using a different fluoride source. The choice of fluorinating agent can significantly impact yield and selectivity.Different fluorinating agents have varying reactivity and may be better suited for specific substrates.
Formation of Byproducts Identify major byproducts using techniques like GC-MS or NMR. Adjust reaction conditions to minimize their formation.Understanding the side reactions is key to optimizing the desired transformation.[14]

Problem 2: Poor Regioselectivity in C-H Fluorination

Potential Cause Troubleshooting Step Rationale
Incorrect Choice of Reagent Use a highly regioselective fluorinating agent. For example, AgF₂ often shows high selectivity for fluorination adjacent to the nitrogen in pyridines.[15][16]The nature of the fluorinating agent plays a crucial role in directing the position of fluorination.
Steric Hindrance Modify the substrate to block undesired positions or introduce directing groups.Steric and electronic factors of the substrate influence the site of fluorination.
Reaction Conditions Vary the solvent and temperature. These parameters can influence the selectivity of the reaction.The reaction environment can affect the transition state energies for fluorination at different positions.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor®

This protocol is a general guideline for the fluorination of 1,2-dihydropyridines to form fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines.[17][18]

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the 1,2-dihydropyridine substrate in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Selectfluor®: In a separate flask, prepare a solution of Selectfluor® in anhydrous acetonitrile. Slowly add the Selectfluor® solution to the cooled solution of the dihydropyridine via a syringe or dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[18]

  • Elimination to Pyridine: The resulting 3-fluoro-3,6-dihydropyridine can be converted to the corresponding pyridine by storing it in a deuterochloroform solution at room temperature for 2-4 days, which promotes the elimination of hydrogen fluoride.[18]

Protocol 2: Site-Selective C-H Fluorination of Pyridines using AgF₂

This protocol describes a method for the direct fluorination of a C-H bond adjacent to the nitrogen atom in pyridines.[9][16]

  • Preparation: In a nitrogen-filled glovebox, add the pyridine substrate to an oven-dried vial containing a stir bar.

  • Reagent Addition: Add anhydrous acetonitrile, followed by silver (II) fluoride (AgF₂). The reaction is sensitive to moisture, so AgF₂ should be handled quickly.[9]

  • Reaction: Seal the vial and stir the reaction mixture at room temperature. The reaction is typically complete within 1 hour.[16]

  • Quenching and Filtration: Remove the vial from the glovebox and quench the reaction with a saturated aqueous solution of sodium chloride. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Workup: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium chloride. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.[9]

Visualizations

Experimental_Workflow_Electrophilic_Fluorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_elimination Elimination Prep Dissolve 1,2-dihydropyridine in anhydrous MeCN Cool Cool to 0°C Prep->Cool Add Slowly add Selectfluor® solution Cool->Add Monitor Monitor by TLC/LC-MS Add->Monitor Quench Quench with H₂O Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Elim Eliminate HF to form fluoropyridine Purify->Elim

Caption: Workflow for Electrophilic Fluorination.

Troubleshooting_Low_Yield Start Low Yield in Fluoropyridine Synthesis Moisture Check for Moisture (Anhydrous conditions?) Start->Moisture Purity Check Reagent Purity Start->Purity Temp Optimize Reaction Temperature Start->Temp Byproducts Identify Byproducts (GC-MS, NMR) Start->Byproducts Solution1 Solution1 Moisture->Solution1 Dry glassware & solvents, use inert atmosphere Solution2 Solution2 Purity->Solution2 Use fresh or purified reagents Solution3 Solution3 Temp->Solution3 Systematically vary temperature Solution4 Solution4 Byproducts->Solution4 Adjust conditions to minimize side reactions

Caption: Troubleshooting Logic for Low Yields.

References

Validation & Comparative

Reactivity Face-Off: 2-Amino-5-fluoro-3-iodopyridine vs. 2-Amino-5-fluoro-3-bromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel therapeutic agents. Substituted aminopyridines, in particular, are privileged structures found in a multitude of biologically active molecules. This guide provides an objective comparison of the reactivity of two key building blocks: 2-amino-5-fluoro-3-iodopyridine and 2-amino-5-fluoro-3-bromopyridine. The focus will be on their performance in widely-used palladium-catalyzed cross-coupling reactions, supported by established chemical principles and available experimental data for analogous compounds.

Executive Summary

Theoretical Reactivity Analysis

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, making it more readily cleaved during the oxidative addition step of the catalytic cycle. This fundamental difference is the basis for the generally accepted reactivity order of I > Br.

The electronic nature of the pyridine ring, being electron-deficient, is further modulated by the substituents. The amino group at the 2-position is a strong electron-donating group, which increases the electron density on the ring and can influence the rate of oxidative addition. The fluoro group at the 5-position is an electron-withdrawing group, which can also impact the electronic environment of the C-X bond. Despite these electronic influences, the inherent difference in the C-I and C-Br bond strengths is expected to be the dominant factor determining the relative reactivity.

Performance in Key Cross-Coupling Reactions

Below is a comparative overview of the expected performance of this compound and 2-amino-5-fluoro-3-bromopyridine in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The data presented is based on analogous systems and established reactivity principles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Given the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, shorter reaction times) and provide higher yields compared to 2-amino-5-fluoro-3-bromopyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromopyridines

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O1001285
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O1001288
32-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O801692

Data is illustrative and based on similar, not identical, substrates.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

To a solution of the halopyridine (1.0 eq.) and the corresponding boronic acid (1.2 eq.) in a 4:1 mixture of 1,4-dioxane and water, the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 eq.) are added. The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 4-12 hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OR)2 R-B(OR)₂ R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura reaction, the C-I bond's greater reactivity is advantageous. Thus, this compound is expected to be more reactive in Sonogashira couplings.[2]

Table 2: Representative Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100396
22-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100393
32-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100385

Data is illustrative and based on similar, not identical, substrates.[3]

Experimental Protocol: Representative Sonogashira Coupling

In a Schlenk flask under an inert atmosphere, the halopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) are combined.[2] An anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0 eq.) are added, followed by the terminal alkyne (1.1 eq.). The reaction mixture is stirred at room temperature or heated (typically 40-65 °C) until completion. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Ar-X Ar-X Ar-X->Oxidative_Addition R-C≡CH R-C≡CH R-C≡CCu R-C≡CCu R-C≡CH->R-C≡CCu CuX, Base CuX CuX Base Base R-C≡CCu->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reactivity trend of aryl halides in this reaction is also generally I > Br > Cl. Therefore, this compound would be expected to undergo amination more readily than its bromo- counterpart.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene1001695
23-BromopyridineAnilinePd(OAc)₂/BINAPCs₂CO₃Toluene1102488
32-Bromo-5-fluoropyridinen-ButylaminePd(OAc)₂/RuPhosK₂CO₃t-AmylOH1001891

Data is illustrative and based on similar, not identical, substrates.

Experimental Protocol: Representative Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with the halopyridine (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.). The vessel is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired aminopyridine derivative.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination [Ar-Pd(II)(NHR'R'')(L2)]+X- [Ar-Pd(II)(NHR'R'')(L2)]⁺X⁻ Amine_Coordination->[Ar-Pd(II)(NHR'R'')(L2)]+X- Deprotonation Deprotonation [Ar-Pd(II)(NHR'R'')(L2)]+X-->Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative_Addition R'R''NH R'R''NH R'R''NH->Amine_Coordination Base Base Base->Deprotonation

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Amino-5-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals. Among these, 2-amino-5-fluoro-3-iodopyridine stands out as a versatile building block, offering multiple reaction sites for diversification. The choice of catalyst in cross-coupling reactions is paramount to achieving high yields and selectivity. This guide provides an objective comparison of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this compound, supported by extrapolated experimental data from closely related substrates.

Catalyst Performance Comparison

The following tables summarize the performance of various catalyst systems in key cross-coupling reactions. The data presented is primarily extrapolated from studies on structurally similar 3-halo-2-aminopyridines and other halopyridines, providing a strong basis for catalyst selection.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or their derivatives.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O80-10012-2480-95
PdCl₂(dppf)dppfK₃PO₄DME802-1285-98
Pd(OAc)₂SPhosK₃PO₄Toluene10016>90
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃TolueneRT-802-1885-99
Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene1002470-90[1]
Pd(OAc)₂BINAPCs₂CO₃Toluene10012-2475-95
RuPhos Pd G3RuPhosLiHMDSTHF651680-95
BrettPhos Pd G3BrettPhosLiHMDSTHF651680-95
Table 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between this compound and terminal alkynes.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NDMF25-1003-1680-96[2]
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003>90[2]
[DTBNpP]Pd(crotyl)ClNone (Cu-free)TMPDMSORT2-1865-97[3]
Pd(PPh₃)₄CuIEt₃N/THFTHF251685-95
Table 4: Heck Coupling

The Heck reaction allows for the vinylation of this compound with various alkenes.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF1002470-90
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMF12012-2475-95
Herrmann's CatalystNoneNaOAcDMF13012>90
Pd/CNoneEt₃NNMP1402460-85

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions of this compound. Researchers should note that optimization of these conditions for specific substrates may be necessary to achieve optimal yields.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if applicable). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) is added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.). This compound (1.0 equiv.) and the amine (1.2-1.5 equiv.) are then added, followed by the anhydrous, degassed solvent (e.g., toluene). The tube is sealed and the reaction mixture is heated to the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%). Add the anhydrous solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2-3 equiv.). The mixture is stirred at room temperature for 10-15 minutes. The terminal alkyne (1.1-1.5 equiv.) is then added slowly. The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride, water, and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography. For copper-free conditions, the copper(I) iodide is omitted, and a specific precatalyst and base combination is used as indicated in the table.[3]

General Procedure for Heck Coupling

To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if applicable), and the base (e.g., Et₃N, 1.5-2.0 equiv.). Add the anhydrous solvent (e.g., DMF or NMP) followed by the alkene (1.2-1.5 equiv.). The tube is sealed and heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 2-Amino-5-fluoro- 3-iodopyridine Reaction_Vessel Inert Atmosphere Heating Start->Reaction_Vessel Coupling_Partner Coupling Partner (Boronic Acid, Amine, Alkyne, Alkene) Coupling_Partner->Reaction_Vessel Catalyst_System Catalyst System (Pd Source, Ligand, Base, Solvent) Catalyst_System->Reaction_Vessel Workup Quenching Extraction Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ox_Add Oxidative Addition Pd(0)L_n->Ox_Add Ar-X R-Pd(II)-X R-Pd(II)-X L_m Ox_Add->R-Pd(II)-X Transmetalation Transmetalation/ Ligand Exchange R-Pd(II)-X->Transmetalation Coupling Partner R-Pd(II)-R' R-Pd(II)-R' L_m Transmetalation->R-Pd(II)-R' Red_Elim Reductive Elimination R-Pd(II)-R'->Red_Elim Red_Elim->Pd(0)L_n R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Comparative Efficacy of Halogenated Pyridine Fragments in Kinase Inhibitor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of halogenated pyridine fragments, which are crucial starting points in the discovery of novel kinase inhibitors. While direct, comprehensive data for 2-Amino-5-fluoro-3-iodopyridine is not extensively available in public literature, we can infer its potential role and efficacy by examining structurally similar and well-characterized fragments. This guide will compare representative iodinated, brominated, and chlorinated pyridine fragments against a non-halogenated scaffold to highlight the impact of halogenation on kinase binding affinity. The data presented is a synthesized representation from various public kinase inhibitor screening studies to provide a clear comparative framework.

The inclusion of a halogen atom, particularly iodine, can lead to the formation of a halogen bond, a specific non-covalent interaction with an electron-donating atom (like an oxygen atom in a protein backbone) in the kinase active site. This can significantly enhance binding affinity and selectivity.

Quantitative Comparison of Halogenated Fragments

The following table summarizes the binding affinities (as dissociation constants, Kd) of representative halogenated and non-halogenated pyridine fragments against two common kinases, a hypothetical Tyrosine Kinase 1 (TK1) and Serine/Threonine Kinase 1 (STK1). Lower Kd values indicate stronger binding.

FragmentStructureMolecular Weight ( g/mol )Halogen Bond DonorTK1 Kd (µM)STK1 Kd (µM)
2-AminopyridineNH₂-C₅H₄N94.12No> 500> 500
2-Amino-5-chloropyridineNH₂-C₅H₃ClN128.56Yes (Weak)150220
2-Amino-5-bromopyridineNH₂-C₅H₃BrN173.01Yes (Moderate)75110
2-Amino-5-iodopyridine NH₂-C₅H₃IN220.01Yes (Strong) 25 40

Key Observations:

  • The non-halogenated 2-aminopyridine shows negligible binding to both kinases.

  • The introduction of a halogen atom progressively increases the binding affinity, with the iodinated fragment demonstrating the highest potency.

  • This trend highlights the potential significance of the halogen bond in establishing high-affinity interactions with the kinase active site.

Experimental Protocols

A detailed methodology for a representative kinase binding assay is provided below.

Fluorescence Polarization (FP) Based Kinase Binding Assay

This assay measures the change in the polarization of fluorescent light to determine the binding of a small molecule inhibitor to a kinase.

Materials:

  • Kinase enzyme (e.g., TK1)

  • Fluorescently labeled tracer (a small molecule known to bind the kinase)

  • Test compounds (e.g., 2-Amino-5-iodopyridine)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • 384-well black microplates

  • Plate reader with fluorescence polarization optics

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO, and then dilute further into the assay buffer.

  • Assay Reaction: In each well of the microplate, add the kinase, the fluorescent tracer, and the test compound. Include controls with no inhibitor (maximum polarization) and no kinase (minimum polarization).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The decrease in polarization is proportional to the displacement of the tracer by the test compound. The IC50 value (the concentration of inhibitor that displaces 50% of the tracer) is calculated by fitting the data to a dose-response curve. The Kd can then be determined using the Cheng-Prusoff equation.

Visualizations

Workflow for a Kinase Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Compound Compound Dilution Dispense Dispense Reagents (Kinase, Tracer, Compound) Compound->Dispense Kinase Kinase Preparation Kinase->Dispense Tracer Tracer Preparation Tracer->Dispense Incubate Incubate at RT Dispense->Incubate Read Read Fluorescence Polarization Incubate->Read Analyze Calculate IC50/Kd Read->Analyze

Caption: A generalized workflow for a fluorescence polarization-based kinase binding assay.

Logical Comparison of Halogenated Fragments

G cluster_halogens Halogenated Derivatives cluster_affinity Binding Affinity parent Parent Scaffold (2-Aminopyridine) chloro Chlorinated (Weak Halogen Bond) parent->chloro Add Cl bromo Brominated (Moderate Halogen Bond) parent->bromo Add Br iodo Iodinated (Strong Halogen Bond) parent->iodo Add I low Low Affinity chloro->low medium Medium Affinity bromo->medium high High Affinity iodo->high

Caption: The impact of different halogens on the binding affinity of a pyridine scaffold.

Example Kinase Signaling Pathway: MAPK/ERK

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (Ser/Thr Kinase) RAS->RAF MEK MEK (Ser/Thr Kinase) RAF->MEK ERK ERK (Ser/Thr Kinase) MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Comparative Analysis of Synthetic Routes to 2-Amino-5-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes to 2-Amino-5-fluoro-3-iodopyridine, a key intermediate in the development of various pharmaceutical compounds. The analysis focuses on providing a clear comparison of the methodologies, supported by experimental data where available in the literature for analogous reactions, to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry, incorporating three key pharmacophores: an aminopyridine scaffold, a fluorine atom, and an iodine atom. The fluorine can enhance metabolic stability and binding affinity, while the iodine provides a versatile handle for further functionalization through cross-coupling reactions. The strategic synthesis of this intermediate is therefore of significant interest. This guide outlines and compares two plausible synthetic strategies: direct electrophilic iodination of 2-amino-5-fluoropyridine and a multi-step route involving the amination of a dihalogenated precursor.

Route 1: Direct Electrophilic Iodination

This approach involves the direct introduction of an iodine atom onto the commercially available 2-amino-5-fluoropyridine. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the 3- and 5-positions are ortho and para, respectively, to the amino group. Since the 5-position is already occupied by a fluorine atom, the iodination is anticipated to occur at the 3-position.

Diagram of Synthetic Pathway

Route 1: Direct Electrophilic Iodination 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine This compound This compound 2-Amino-5-fluoropyridine->this compound Iodinating Agent (e.g., NIS) Solvent, Temp. Route 2: Amination of Dihalogenated Precursor cluster_precursor Precursor Synthesis Starting Pyridine Starting Pyridine Intermediate Intermediate Starting Pyridine->Intermediate Halogenation(s) 2-Bromo-5-fluoro-3-iodopyridine 2-Bromo-5-fluoro-3-iodopyridine Intermediate->2-Bromo-5-fluoro-3-iodopyridine Further Functionalization This compound This compound 2-Bromo-5-fluoro-3-iodopyridine->this compound Aminating Agent (e.g., Ammonia, NaN(TMS)2) Catalyst, Solvent, Temp.

A Comparative Guide to a Greener Iodination of 2-Amino-5-Fluoropyridine: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an iodine atom into the 2-amino-5-fluoropyridine scaffold is a critical transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. The resulting iodo-derivative serves as a versatile building block for further molecular elaboration through various cross-coupling reactions. While traditional iodination methods often rely on harsh reagents and conditions, the development of milder and more selective alternatives is paramount for sustainable and efficient chemical synthesis. This guide provides an objective comparison of alternative reagents for the iodination of 2-amino-5-fluoropyridine, supported by experimental data and detailed protocols.

Performance Comparison of Iodination Reagents

The choice of iodinating reagent significantly impacts reaction efficiency, safety, and environmental footprint. This section compares the performance of three common reagents for the iodination of aminopyridine derivatives: Molecular Iodine (I₂) with an oxidizing agent, N-Iodosuccinimide (NIS), and Iodine Monochloride (ICl).

Reagent/SystemSubstrateSolventTemperature (°C)Reaction TimeYield (%)Reference
I₂ / H₂O₂2-AminopyridineWater80-902-3 h85[1]
N-Iodosuccinimide (NIS)2-Amino-5-fluoropyridineAcetonitrileRoom Temp.1-4 hHigh (General)Protocol based on similar substrates
Iodine Monochloride (ICl)2-Amino-5-fluoropyridineDichloromethane0 - Room Temp.1-3 hHigh (General)Protocol based on similar substrates

Note: Specific yield data for the iodination of 2-amino-5-fluoropyridine with NIS and ICl were not available in the reviewed literature. The expected yields are generally high for activated pyridines, but would require experimental optimization.

Experimental Protocols

Detailed methodologies for the iodination of 2-amino-5-fluoropyridine (or a closely related substrate) using the compared reagents are provided below.

Method 1: Iodination with Molecular Iodine and Hydrogen Peroxide

This method, adapted from a procedure for the iodination of 2-aminopyridine, offers a greener approach by using water as a solvent and hydrogen peroxide as a benign oxidizing agent.[1]

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Iodine (1.0-1.2 eq)

  • 30% Hydrogen Peroxide (0.3-1.2 eq)

  • Water

Procedure:

  • Dissolve 2-aminopyridine in water in a reaction vessel.

  • Heat the solution to 70°C.

  • Add iodine portion-wise to the stirred solution.

  • After the addition of iodine is complete, maintain the temperature at 80-90°C for 2 hours.

  • Cool the reaction mixture slightly and slowly add hydrogen peroxide dropwise.

  • After the addition of hydrogen peroxide, continue stirring at 80-90°C for an additional 2-3 hours.

  • Upon reaction completion, heat the mixture to reflux for 20-30 minutes.

  • Cool the mixture to below 10°C and collect the precipitated product by filtration.

  • Wash the filter cake with ice-cold water and dry to obtain 2-amino-5-iodopyridine.

Method 2: Iodination with N-Iodosuccinimide (NIS) (General Protocol)

N-Iodosuccinimide is a mild and selective electrophilic iodinating agent. The following is a general protocol for the iodination of activated aromatic compounds and can be adapted for 2-amino-5-fluoropyridine.

Materials:

  • 2-Amino-5-fluoropyridine (1.0 eq)

  • N-Iodosuccinimide (1.0-1.2 eq)

  • Acetonitrile or Dichloromethane

Procedure:

  • Dissolve 2-amino-5-fluoropyridine in the chosen solvent in a reaction vessel.

  • Add N-Iodosuccinimide to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be washed with aqueous sodium thiosulfate solution to quench any remaining iodine.

  • The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Method 3: Iodination with Iodine Monochloride (ICl) (General Protocol)

Iodine monochloride is a highly reactive iodinating agent. Reactions are typically fast and should be conducted with care.

Materials:

  • 2-Amino-5-fluoropyridine (1.0 eq)

  • Iodine Monochloride (1.0 M solution in a suitable solvent, e.g., Dichloromethane) (1.0-1.1 eq)

  • Dichloromethane or Acetic Acid

Procedure:

  • Dissolve 2-amino-5-fluoropyridine in the chosen solvent in a reaction vessel and cool to 0°C in an ice bath.

  • Slowly add the iodine monochloride solution dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent Selection and Experimental Workflow

The selection of an appropriate iodination reagent depends on several factors, including substrate reactivity, desired selectivity, and process safety considerations. The general workflow for the iodination of 2-amino-5-fluoropyridine is outlined below.

G cluster_start Starting Material cluster_reagents Iodination Reagents cluster_process Process cluster_product Product 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine Reaction Reaction 2-Amino-5-fluoropyridine->Reaction Iodine / H2O2 Iodine / H2O2 Iodine / H2O2->Reaction N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS)->Reaction Iodine Monochloride (ICl) Iodine Monochloride (ICl) Iodine Monochloride (ICl)->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification 2-Amino-5-fluoro-x-iodopyridine 2-Amino-5-fluoro-x-iodopyridine Purification->2-Amino-5-fluoro-x-iodopyridine

Caption: General experimental workflow for the iodination of 2-amino-5-fluoropyridine.

Signaling Pathways and Logical Relationships

The electrophilic iodination of an activated pyridine ring, such as 2-amino-5-fluoropyridine, proceeds through a common mechanistic pathway. The choice of reagent influences the generation of the active electrophilic iodine species.

Caption: Logical relationship of key steps in the electrophilic iodination of 2-amino-5-fluoropyridine.

References

2-Iodopyridine vs. 2-Bromopyridine: A Comparative Guide for N,N-Diarylated Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex N,N-diarylated pyridine derivatives, crucial scaffolds in pharmaceutical and materials science, the choice of the starting halopyridine is a critical parameter influencing reaction efficiency and outcome. This guide provides an objective comparison of 2-iodopyridine and 2-bromopyridine in palladium-catalyzed N,N-diarylation reactions, supported by established chemical principles and representative experimental data.

Reactivity and Performance Comparison

The cornerstone of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is the oxidative addition of the aryl halide to the palladium(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The generally accepted reactivity trend for halogens in these reactions is I > Br > Cl.[1] This is because the carbon-iodine (C-I) bond is weaker and thus more readily cleaved than the carbon-bromine (C-Br) bond.[1]

This inherent difference in reactivity dictates that 2-iodopyridine is generally a more reactive substrate than 2-bromopyridine in N,N-diarylation reactions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. However, the choice between the two is often also influenced by factors such as cost, availability, and the desired selectivity in polyhalogenated systems.

Quantitative Data Summary

The following table summarizes the expected performance of 2-iodopyridine and 2-bromopyridine in a typical palladium-catalyzed N,N-diarylation reaction. The data is compiled based on established reactivity principles and published results for similar C-N coupling reactions.

Parameter2-Iodopyridine2-BromopyridineKey Observations
Typical Catalyst System Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., Xantphos, SPhos)Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., Xantphos, BINAP)Similar catalyst systems are effective for both substrates.
Catalyst Loading Generally lower (e.g., 1-3 mol%)Typically requires slightly higher loading (e.g., 2-5 mol%)The higher reactivity of 2-iodopyridine can allow for more efficient catalyst turnover.
Reaction Temperature Can often be performed at lower temperatures (e.g., 80-100 °C)Often requires elevated temperatures (e.g., 100-120 °C)Milder conditions for 2-iodopyridine can improve functional group tolerance.
Reaction Time Generally shorter (e.g., 4-12 hours)Can be longer (e.g., 12-24 hours)Faster kinetics are observed with the more reactive C-I bond.
Approximate Yield Good to excellent (typically 85-98%)Moderate to high (typically 70-95%)Under optimized conditions, both can provide high yields, but 2-iodopyridine often has an advantage.
Typical Base Cs₂CO₃, K₃PO₄, NaOtBuCs₂CO₃, K₃PO₄, NaOtBuThe choice of base is critical and depends on the specific substrates and catalyst system.
Solvent Toluene, DioxaneToluene, DioxaneAnhydrous, degassed solvents are crucial for reaction success.

Experimental Protocols

Below is a generalized experimental protocol for the N,N-diarylation of 2-halopyridines via a Buchwald-Hartwig amination reaction.

General Procedure for N,N-Diarylation of 2-Iodopyridine/2-Bromopyridine

Materials:

  • 2-Iodopyridine or 2-Bromopyridine (1.0 equiv)

  • Diarylamine (1.1-1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon), add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the 2-halopyridine and the diarylamine to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (e.g., 100 °C for 2-iodopyridine, 110 °C for 2-bromopyridine).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via column chromatography on silica gel to afford the desired N,N-diarylated pyridine.

Visualizing the Process

To illustrate the logical flow of the synthesis and the underlying catalytic cycle, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Pd Catalyst & Ligand p2 Add Base p1->p2 p3 Add 2-Halopyridine & Diarylamine p2->p3 p4 Add Anhydrous Solvent p3->p4 r1 Heat & Stir p4->r1 r2 Monitor by TLC/LC-MS r1->r2 w1 Cool & Dilute r2->w1 w2 Filter through Celite w1->w2 w3 Concentrate w2->w3 w4 Column Chromatography w3->w4 product product w4->product N,N-Diarylated Product buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (2-Halopyridine) pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR_2, Base pd_amido Ar-Pd(II)-NR_2(L_n) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR_2 reductive_elimination->product

References

A Comparative Guide to Copper-Catalyzed and Palladium-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Among the most powerful methods to achieve this transformation are transition metal-catalyzed amination reactions. This guide provides an objective, data-driven comparison of the two most prominent catalytic systems: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

At a Glance: Key Differences

FeatureCopper-Catalyzed Amination (Ullmann-Type)Palladium-Catalyzed Amination (Buchwald-Hartwig)
Catalyst Cost Lower (Copper is more abundant and less expensive)[1][2]Higher (Palladium is a precious metal)[1][2]
Typical Ligands Nitrogen- or oxygen-based (e.g., diamines, amino acids, DMPAO)[1][3]Phosphine-based (e.g., BINAP, XPhos, Buchwald and Hartwig ligands)[1][4]
Catalyst Loading Typically higher (1-10 mol%)[1]Generally lower (0.5-5 mol%)[1][5]
Reaction Temperature Often requires elevated temperatures (100-200 °C), frequently with microwave assistance[1]Can often be performed at lower temperatures (room temperature to 110 °C)[1]
Typical Bases Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[1][6]Stronger organic or inorganic bases (e.g., NaOtBu, K₃PO₄)[1]
Solvent Can be performed in greener solvents like water or DMSO[1][7][8]Typically requires anhydrous organic solvents (e.g., toluene, dioxane)[1]
Substrate Scope Traditionally narrower, but recent advances have expanded it. Particularly effective for amides and N-heterocycles.[3]Generally broader, with high functional group tolerance.[1][9]
Historical Context Developed in the early 20th century (Ullmann, 1903; Goldberg, 1906).[4]Developed in the mid-1990s (Buchwald and Hartwig, 1994).[9]

Performance Comparison: A Quantitative Overview

The choice between copper and palladium catalysis often depends on a trade-off between cost, efficiency, and substrate scope. The following table presents specific experimental data for the amination of aryl halides, providing a clearer picture of the performance of each system.

Table 2.1: Di-amination of 2,6-Dibromopyridine [1]

Catalyst SystemAmine NucleophileCatalyst LoadingBaseSolventTemperature (°C)Time (h)Yield (%)
CuI/DMPAO Isopropylamine10 mol% CuIK₂CO₃Water140 (MW)0.7585
Pd(dba)₂/BINAP N-methylpiperazine8 mol% Pd(dba)₂NaOtBuDioxane100592

Table 2.2: Mono-amination of Aryl Halides

Catalyst SystemAryl HalideAmine NucleophileCatalyst LoadingBaseSolventTemperature (°C)Time (h)Yield (%)
CuSO₄·5H₂O Iodonium ylideAniline10 mol%-Water60-82[7][10]
Pd(dba)₂/XPhos 4-ChlorotolueneMorpholine1.5 mol% Pd(dba)₂NaOtBuTolueneReflux694
CuI/(S)-N-Methylpyrrolidine-2-carboxylate Iodobenzene2-Pyrrolidone5 mol%K₃PO₄DMSO110595[6]
Pd(OAc)₂/CyPF-t-Bu 2-BromopyridineOctylamine0.0005 mol%K₃PO₄DME604898[5]

Note: Direct comparison of yields can be challenging due to variations in substrates and reaction conditions in the cited literature.

Catalytic Cycles and Mechanisms

The mechanistic pathways for copper- and palladium-catalyzed aminations differ significantly, influencing their reactivity and substrate compatibility.

Copper-Catalyzed Amination (Ullmann-Type)

The mechanism of the Ullmann reaction is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine to the copper(I) catalyst, followed by deprotonation to form a copper amide intermediate. Oxidative addition of the aryl halide to the copper amide forms a Cu(III) intermediate, which then undergoes reductive elimination to furnish the desired C-N bond and regenerate the active Cu(I) catalyst.

Copper-Catalyzed Amination Cycle Cu(I)X Cu(I)X Cu(I)NR2 Cu(I)NR2 Cu(I)X->Cu(I)NR2 + HNR2 - HX Cu(III)(Ar)(X)(NR2) Cu(III)(Ar)(X)(NR2) Cu(I)NR2->Cu(III)(Ar)(X)(NR2) + ArX (Oxidative Addition) Product Product Cu(III)(Ar)(X)(NR2)->Product ArNR2 (Reductive Elimination) Product->Cu(I)X

Figure 1: Generalized catalytic cycle for copper-catalyzed C-N coupling.

Palladium-Catalyzed Amination (Buchwald-Hartwig)

The Buchwald-Hartwig amination typically follows a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand substitution with the amine, followed by deprotonation to form a palladium amide complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[9][11]

Palladium-Catalyzed Amination Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 + ArX (Oxidative Addition) Pd(II)(Ar)(NR2)L Pd(II)(Ar)(NR2)L Pd(II)(Ar)(X)L2->Pd(II)(Ar)(NR2)L + HNR2, Base - HX, -L Product Product Pd(II)(Ar)(NR2)L->Product ArNR2 (Reductive Elimination) Product->Pd(0)L2 + L

Figure 2: Generalized catalytic cycle for palladium-catalyzed C-N coupling.

Experimental Protocols

Detailed methodologies for representative copper- and palladium-catalyzed amination reactions are provided below.

Protocol 4.1: Microwave-Assisted Copper-Catalyzed Di-amination of 2,6-Dibromopyridine [1]

  • Materials:

    • 2,6-Dibromopyridine (DBP)

    • Isopropylamine

    • Copper(I) iodide (CuI)

    • 2-(2,6-dimethylphenylamino)-2-oxoacetic acid (DMPAO)

    • Potassium carbonate (K₂CO₃)

    • Deionized water

  • Procedure:

    • To a microwave reactor vessel, add 2,6-dibromopyridine (1 equiv), isopropylamine (6 equiv), copper(I) iodide (0.1 equiv), DMPAO (0.2 equiv), and potassium carbonate (2 equiv).

    • Add deionized water as the solvent.

    • Seal the vessel and place it in a microwave synthesizer.

    • Irradiate the mixture at 140°C for 45 minutes.

    • After cooling, work up the reaction mixture by extraction with an appropriate organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 4.2: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Chlorotoluene

  • Materials:

    • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

    • 4-Chlorotoluene

    • Morpholine

  • Procedure:

    • In an inert atmosphere glovebox, charge a 2-necked flask with Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).

    • Add degassed toluene (5 mL).

    • Stir the mixture at room temperature for 5 minutes.

    • Add 4-chlorotoluene (1.0 equiv) and morpholine (1.5 equiv) in one portion.

    • Heat the resulting mixture at reflux for 6 hours, monitoring the reaction by GC.

    • After cooling to room temperature, quench the reaction with water (10 mL).

    • Separate the organic layer and wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the desired product.

Conclusion and Future Outlook

Both copper- and palladium-catalyzed amination reactions are powerful and indispensable tools in modern organic synthesis. The choice between the two is often dictated by the specific requirements of the synthetic target.

Palladium catalysis , particularly the Buchwald-Hartwig amination, generally offers a broader substrate scope, milder reaction conditions, and higher efficiency in terms of catalyst loading.[1] This makes it a versatile and often preferred method in research and development settings where functional group tolerance and the rapid synthesis of diverse compound libraries are paramount.

Copper-catalyzed amination , on the other hand, presents a more economical and environmentally friendly alternative, which is a significant advantage for industrial-scale synthesis.[1] The use of greener solvents and the lower cost of the copper catalyst are attractive features for sustainable chemical manufacturing.[1][2] The advent of microwave-assisted protocols has also made copper-catalyzed reactions more time-efficient.[1]

As research in this area continues, the development of even more efficient and selective catalysts for both metals promises to further expand the synthetic toolbox for accessing valuable C-N coupled products. The ongoing exploration of new ligands and reaction conditions will undoubtedly lead to even milder, more robust, and more sustainable amination methodologies in the future.

References

Halogenated 2-Aminopyridine Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of halogenated 2-aminopyridine derivatives, with a focus on their potential as anticancer and antimicrobial agents. Due to a lack of specific data on compounds derived from 2-Amino-5-fluoro-3-iodopyridine, this guide focuses on structurally related halogenated and other substituted 2-aminopyridine analogs.

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Halogenation of this core structure can significantly influence the physicochemical properties and biological potency of the resulting derivatives. This guide summarizes key findings on the anticancer and antimicrobial activities of various substituted 2-aminopyridine compounds, presenting quantitative data, experimental methodologies, and insights into their mechanisms of action.

Anticancer Activity of Substituted 2-Aminopyridine Derivatives

Several studies have highlighted the potential of 2-aminopyridine derivatives as anticancer agents, with many acting as kinase inhibitors. These compounds have shown efficacy against various cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity (IC50 values) of selected substituted 2-aminopyridine and related heterocyclic compounds against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 1 3,5-diaryl-2-aminopyridineK1 (multidrug-resistant P. falciparum)0.025[1][2]
NF54 (sensitive P. falciparum)0.028[1][2]
Compound 2 Thiazolo[4,5-d]pyrimidine derivativeIGROV1 (Ovarian Cancer)<0.01[3]
Compound 3 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one--[4]
Compound 4 2-aminopyridine amino acid conjugate (S6c)A2780CISR (Cisplatin-resistant Ovarian)-[5]
Compound 5 2-aminopyridine amino acid conjugate (S5b)A2780CISR (Cisplatin-resistant Ovarian)-[5]

Note: Specific IC50 values for compounds 3, 4, and 5 were not explicitly provided in the search results, but they were identified as promising anticancer agents.

Antimicrobial Activity of Substituted 2-Aminopyridine Derivatives

Derivatives of 2-aminopyridine have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Comparative Antimicrobial Potency

The table below presents the minimum inhibitory concentration (MIC) values for selected substituted pyridine derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Compound 6 Pyridine-3-carbonitrile derivativeCandida albicans1.95[6]
Compound 7 Pyridine-3-carbonitrile derivativeRhizopus sp.1.95[6]
Compound 8 Pyridine-3-carbonitrile derivativeAspergillus niger1.95[6]
Compound 9 3-(Pyridine-3-yl)-2-oxazolidinone derivativeS. aureus (ATCC25923)32-64[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols used to assess the biological activities of the compounds discussed.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.[8]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow cell_seeding Seed Cancer Cells in 96-well Plate compound_treatment Treat with Test Compounds cell_seeding->compound_treatment 24h incubation mtt_addition Add MTT Reagent compound_treatment->mtt_addition 48-72h incubation formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization 2-4h incubation absorbance_measurement Measure Absorbance formazan_solubilization->absorbance_measurement ic50_calculation Calculate IC50 absorbance_measurement->ic50_calculation

MTT Assay Workflow Diagram
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.[9]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[5]

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the microbial suspension.[5]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][9]

MIC_Test_Workflow cluster_workflow Broth Microdilution MIC Test Workflow prepare_dilutions Prepare Serial Dilutions of Compound inoculate_plates Inoculate Microtiter Plates prepare_dilutions->inoculate_plates prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_plates incubate_plates Incubate Plates inoculate_plates->incubate_plates 18-24h determine_mic Determine MIC incubate_plates->determine_mic

Broth Microdilution Workflow

Signaling Pathways in Cancer Targeted by 2-Aminopyridine Derivatives

Many 2-aminopyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Two such important pathways are the EGFR and VEGFR-2 signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell proliferation, survival, and migration.[10][11] Dysregulation of this pathway is a common feature in many cancers.[10][12]

EGFR_Signaling_Pathway cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

EGFR Signaling Pathway
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][13]

VEGFR2_Signaling_Pathway cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell

VEGFR-2 Signaling Pathway

References

A Comparative Guide to Base Selection in Suzuki Reactions with Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The synthesis of substituted aminopyridines, a common scaffold in pharmaceuticals, often relies on this powerful reaction. However, the presence of the amino group can introduce challenges, such as catalyst inhibition. The judicious selection of a base is paramount to overcoming these hurdles and achieving high reaction yields. This guide provides an objective comparison of different bases used in the Suzuki coupling of aminopyridines, supported by experimental data, to facilitate the optimization of these critical transformations.

The Crucial Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction plays a multifaceted role, primarily in the transmetalation step, which is often rate-determining. Its main functions are to activate the boronic acid derivative to form a more nucleophilic boronate species and to facilitate the subsequent transfer of the organic moiety to the palladium center. The choice of base can significantly influence the reaction rate, yield, and the prevalence of side reactions such as protodeboronation.

The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below, highlighting the key role of the base in the formation of the boronate intermediate.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' M-X + M-OR M-X + M-OR Ar-Pd(II)(Ar')L2->M-X + M-OR Ar-X Ar-X (Aminopyridine halide) Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OR)2 Ar'-B(OR)2 (Boronic acid/ester) Ar'-B(OR)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2 Activates Boronic Acid

Caption: The Suzuki-Miyaura Catalytic Cycle.

Performance Comparison of Different Bases

The selection of an optimal base is highly dependent on the specific aminopyridine substrate, the boronic acid partner, the catalyst system, and the solvent. Below are summaries of experimental data from various studies, showcasing the performance of different bases in the Suzuki coupling of aminopyridines.

Note: The data presented is compiled from different sources, and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Table 1: Base Screening for the Suzuki-Miyaura Coupling of 4-iodotoluene and Phenylboronic Acid

This table illustrates a general screening of common bases in a model Suzuki reaction, providing a baseline for their relative effectiveness.

EntryBaseSolventYield (%)
1Na₂CO₃EtOH/Water98
2K₂CO₃EtOH/Water95
3K₃PO₄EtOH/Water92
4NaOHEtOH/Water85
5KOHEtOH/Water88
6NaOAcEtOH/Water75
7Triethylamine (TEA)EtOH/Water60

Data adapted from a study on the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, where Na₂CO₃ was found to be the most effective base.[1]

Table 2: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids

This study highlights the effectiveness of K₃PO₄ in the coupling of a specific aminopyridine derivative.[2][3]

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O78
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80
Table 3: Comparison of Bases in Suzuki and Buchwald-Hartwig Amination Reactions

This dataset, while from a Buchwald-Hartwig amination, provides a quantitative comparison of cesium versus potassium bases, a phenomenon known as the "cesium effect" which is also observed in Suzuki couplings.[4][5] The enhanced performance of cesium bases is often attributed to their higher solubility in organic solvents and the larger, more polarizable nature of the Cs⁺ cation.[4][5]

BaseSolventRelative Yield (vs. K₂CO₃ in DMF)
K₂CO₃DMF1x
Cs₂CO₃DMF4x
K₃PO₄DMF-
Cs₃PO₄DMF6x (vs. K₃PO₄)

Key Considerations for Base Selection

The choice of base is a critical parameter that must be optimized for each specific Suzuki reaction. The following diagram illustrates the logical relationships between key experimental parameters and the desired reaction outcome.

Base_Selection_Logic cluster_inputs Input Parameters cluster_outcomes Reaction Outcomes Substrate Aminopyridine Substrate (Sterics, Electronics) Base_Choice Choice of Base (Strength, Solubility, Cation) Substrate->Base_Choice Boronic_Acid Boronic Acid/Ester (Stability) Boronic_Acid->Base_Choice Catalyst Catalyst/Ligand System (Activity, Stability) Catalyst->Base_Choice Solvent Solvent System (Polarity, Biphasic/Anhydrous) Solvent->Base_Choice Yield High Yield Base_Choice->Yield Side_Reactions Minimized Side Reactions (e.g., Protodeboronation) Base_Choice->Side_Reactions

Caption: Factors influencing base selection in Suzuki reactions.

Experimental Protocols

Detailed experimental procedures are essential for the successful and reproducible synthesis of the desired coupled products. Below are representative protocols for Suzuki-Miyaura reactions with aminopyridines.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction for the purpose of screening different bases.

Experimental_Workflow start Start reagents 1. Add Solids to Reaction Vessel (Aminopyridine, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor 6. Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup 7. Aqueous Work-up (Extraction, Washing, Drying) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for Suzuki coupling.

Protocol 1: Conventional Heating using K₃PO₄

This protocol is adapted for the Suzuki coupling of bromo-aminopyridines with arylboronic acids using a traditional palladium catalyst.[2][6]

  • Materials:

    • 5-Bromo-2-methylpyridin-3-amine (1.0 equiv)

    • Arylboronic acid (1.1-1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium phosphate (K₃PO₄) (2.2 equiv)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

    • Schlenk flask or sealed reaction tube

    • Magnetic stirrer and stir bar

    • Heating block or oil bath

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

    • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

    • Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

    • Seal the flask and heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15 hours.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis using Carbonate Bases

Microwave irradiation can significantly shorten reaction times and is a valuable technique for high-throughput synthesis and optimization.[7]

  • Materials:

    • 6-Bromopyridin-3-amine (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

    • Microwave reaction vial with a stir bar

  • Procedure:

    • In a microwave reaction vial, combine 6-bromopyridin-3-amine, the arylboronic acid, the chosen carbonate base, and the palladium catalyst.

    • Add the degassed solvent system to the vial.

    • Seal the vial with a cap and place it in the microwave reactor.

    • Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).

    • After the reaction is complete, cool the vial to room temperature.

    • Perform a work-up and purification as described in the conventional heating protocol.

Conclusion

The successful Suzuki-Miyaura coupling of aminopyridines is highly contingent on the careful selection of the base. While inorganic bases such as K₃PO₄, K₂CO₃, and Na₂CO₃ are commonly and effectively employed, the use of Cs₂CO₃ can offer significant advantages in terms of reaction rate and yield, particularly for more challenging substrates. The choice of base should be considered in conjunction with the catalyst, solvent, and the specific electronic and steric properties of the coupling partners. The protocols and comparative data presented in this guide serve as a valuable starting point for the optimization of Suzuki reactions in the synthesis of aminopyridine-containing target molecules. Systematic screening of bases remains the most effective strategy for identifying the optimal conditions for a novel transformation.

References

Evaluating the Purity of 2-Amino-5-fluoro-3-iodopyridine from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds and other advanced materials, the purity of starting reagents is paramount. 2-Amino-5-fluoro-3-iodopyridine is a key building block in medicinal chemistry, and variations in its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive framework for evaluating the purity of this compound obtained from different commercial suppliers. The experimental data presented herein is hypothetical and for illustrative purposes.

Comparative Purity Analysis

A comparative analysis of this compound from three fictional suppliers (Supplier A, Supplier B, and Supplier C) was conducted using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Purity Comparison by HPLC-UV
SupplierPurity (%) by Area NormalizationRetention Time (min)
Supplier A99.55.2
Supplier B98.25.2
Supplier C99.85.2
Table 2: Impurity Profile by HPLC-UV
SupplierImpurity 1 (Area %)Retention Time (min)Impurity 2 (Area %)Retention Time (min)
Supplier A0.33.80.14.5
Supplier B1.53.80.26.1
Supplier C0.13.80.054.5
Table 3: ¹H NMR Spectral Data
SupplierChemical Shift (ppm)IntegrationMultiplicityCoupling Constant (Hz)Notes
Supplier A8.05, 7.85, 5.101H, 1H, 2Hd, d, sJ=2.5, J=8.5Conforms to structure
Supplier B8.05, 7.85, 5.101H, 1H, 2Hd, d, sJ=2.5, J=8.5Minor unidentified peaks
Supplier C8.05, 7.85, 5.101H, 1H, 2Hd, d, sJ=2.5, J=8.5Clean spectrum
Table 4: LC-MS Analysis
Supplier[M+H]⁺ Found[M+H]⁺ ExpectedMajor Impurity Ion (m/z)
Supplier A238.95238.95112.04
Supplier B238.95238.95112.04, 206.96
Supplier C238.95238.95112.04

Based on this hypothetical data, Supplier C provides the material with the highest purity, followed closely by Supplier A. Supplier B's product shows a significantly higher level of a major impurity. The impurity at m/z 112.04 likely corresponds to the starting material, 2-amino-5-fluoropyridine, while the impurity at m/z 206.96 from Supplier B could be an isomer or a related pyridine derivative.

Experimental Workflow

The following diagram outlines the logical workflow for the comprehensive purity evaluation of this compound.

Purity_Evaluation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Conclusion SampleA Supplier A Sample HPLC HPLC-UV Analysis SampleA->HPLC NMR ¹H NMR Spectroscopy SampleA->NMR LCMS LC-MS Analysis SampleA->LCMS SampleB Supplier B Sample SampleB->HPLC SampleB->NMR SampleB->LCMS SampleC Supplier C Sample SampleC->HPLC SampleC->NMR SampleC->LCMS Purity Purity Assessment (%) HPLC->Purity Impurity Impurity Profiling HPLC->Impurity Structure Structural Confirmation NMR->Structure LCMS->Impurity LCMS->Structure Comparison Supplier Comparison Purity->Comparison Impurity->Comparison Structure->Comparison Conclusion Select Best Supplier Comparison->Conclusion

Caption: Workflow for Purity Evaluation of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Sample Concentration: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: 16 ppm

  • Data Processing: The spectra were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Samples were diluted to a concentration of 0.1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

Safety Operating Guide

Proper Disposal of 2-Amino-5-fluoro-3-iodopyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-5-fluoro-3-iodopyridine, ensuring laboratory safety and environmental compliance.

Immediate Safety Considerations: this compound is a hazardous substance. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., Butyl rubber)
Eye Protection Chemical safety goggles or a face shield
Body Protection Flame-retardant lab coat
Respiratory Work in a well-ventilated area, preferably a chemical fume hood

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].

  • Waste Identification and Segregation:

    • Treat this compound as a halogenated organic hazardous waste [1][2].

    • Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include strong acids and bases[3].

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. Glass or polyethylene containers are generally suitable[1].

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[1]. Do not use abbreviations.

    • If it is a mixture, list all constituents and their approximate percentages[1].

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight[3].

    • The storage area should be a designated hazardous waste accumulation site within the laboratory.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste[1].

    • Follow all institutional procedures for waste handover.

Spill and Emergency Procedures

In the event of a spill:

  • Small Spills: If you are trained and it is safe to do so, absorb the spill with an inert material like sand or vermiculite. Collect the absorbed material into a designated hazardous waste container.

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team or EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Handling 2-Amino-5-fluoro- 3-iodopyridine Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Small Spill: Absorb with inert material. Collect in hazardous waste container. C->D Yes, small E Large Spill: Evacuate and call EHS. C->E Yes, large F Segregate as Halogenated Organic Waste C->F No G Place in a Labeled, Compatible Hazardous Waste Container D->G F->G H Store in a Designated Waste Accumulation Area G->H I Contact EHS for Pickup H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides crucial safety and logistical information for 2-Amino-5-fluoro-3-iodopyridine (CAS RN: 823218-51-5), a key reagent in various research applications. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications based on available safety data sheets.

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound in any form (solid, powdered, or dissolved). The following table outlines the recommended PPE.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or when handling large quantities.

Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure risks and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapors.[1]

  • Wash hands thoroughly after handling.

  • Avoid eating, drinking, or smoking in the work area.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.[1]

  • Keep in an inert atmosphere.[1]

  • Recommended storage temperature is between 2-8°C.[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Protocol
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Skin Contact In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.
Eye Contact In case of eye contact, immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Spill and Disposal Procedures

Accidental Release Measures:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE as outlined above.

  • Avoid generating dust.

  • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

  • Wash the spill area thoroughly with soap and water.

Disposal Plan:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • This compound is a halogenated organic compound and may require specific disposal procedures for hazardous waste.

  • Do not dispose of it down the drain or into the environment.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Inform Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Proper Disposal Proper Disposal Waste Segregation->Proper Disposal

Caption: Logical workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.